Spop-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13ClN2O5S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[5-(chloromethyl)furan-2-carbonyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c1-2-7-6-24-14-10(13(20)18(14)11(7)15(21)22)17-12(19)9-4-3-8(5-16)23-9/h2-4,10,14H,1,5-6H2,(H,17,19)(H,21,22)/t10-,14-/m1/s1 |
InChI Key |
LXMSBYPRLHUMJB-QMTHXVAHSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spop-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spop-IN-2, also identified as compound E1, is a novel small molecule inhibitor of the Speckle-type POZ protein (SPOP), a substrate recognition component of the CULLIN3-RING ubiquitin ligase complex. By disrupting the interaction between SPOP and its substrates, this compound selectively impedes the proliferation of clear cell renal cell carcinoma (ccRCC) cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and presenting relevant experimental data and protocols.
Introduction to SPOP and its Role in ccRCC
Speckle-type POZ protein (SPOP) functions as a critical adaptor protein within the CULLIN3-RING E3 ubiquitin ligase complex, where it is responsible for recognizing and binding to specific substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation. SPOP regulates the levels of numerous proteins involved in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction.
In the context of clear cell renal cell carcinoma (ccRCC), SPOP is frequently overexpressed and mislocalized to the cytoplasm. This aberrant cytoplasmic localization leads to the ubiquitination and degradation of several tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN), Dual Specificity Phosphatase 7 (DUSP7), and the pro-apoptotic protein DAXX. The loss of these key tumor suppressors contributes to the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, and ultimately promotes tumorigenesis. Consequently, the inhibition of SPOP's substrate binding activity presents a promising therapeutic strategy for the treatment of ccRCC.
Mechanism of Action of this compound
This compound is a β-lactam derivative designed to competitively inhibit the binding of substrates to the MATH (Meprin and TRAF homology) domain of SPOP. The MATH domain is the primary site of substrate recognition, and by occupying this domain, this compound effectively prevents the recruitment of SPOP substrates to the E3 ligase complex.
The primary mechanism of action of this compound involves the following key steps:
-
Direct Binding to the SPOP MATH Domain: this compound physically interacts with the substrate-binding pocket of the SPOP MATH domain.
-
Disruption of SPOP-Substrate Interactions: This binding event competitively inhibits the association of endogenous SPOP substrates, such as PTEN and DUSP7, with the SPOP protein.
-
Substrate Stabilization: By preventing their ubiquitination and degradation, this compound leads to the accumulation of SPOP's tumor-suppressive substrates within the cell.
-
Inhibition of Downstream Pro-Survival Signaling: The stabilization of PTEN, a negative regulator of the PI3K/AKT pathway, leads to decreased phosphorylation of AKT. Similarly, the stabilization of DUSP7, a phosphatase that inactivates ERK, results in reduced ERK phosphorylation.
-
Selective Inhibition of ccRCC Cell Proliferation: The culmination of these effects is the selective inhibition of proliferation and colony formation in ccRCC cell lines that are dependent on cytoplasmic SPOP activity.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 0.58 μM | Fluorescence Polarization | [1] |
| Table 1: In Vitro Inhibitory Activity of this compound. |
| Cell Line | Effect | Assay | Reference |
| OS-RC-2 | Selective inhibition of colony formation | Colony Formation Assay | [2] |
| 786-O | Selective inhibition of colony formation | Colony Formation Assay | [2] |
| A498 | Selective inhibition of colony formation | Colony Formation Assay | [2] |
| 769-P | Selective inhibition of colony formation | Colony Formation Assay | [2] |
| Table 2: Cellular Activity of this compound in ccRCC Cell Lines. |
Signaling Pathways and Experimental Workflows
SPOP Signaling Pathway in ccRCC and the Effect of this compound
The following diagram illustrates the SPOP signaling pathway in ccRCC and the mechanism of inhibition by this compound.
References
The Discovery and Development of Spop-IN-2: A Technical Guide to a Novel SPOP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that has emerged as a critical regulator in various cellular processes, including cell cycle control, development, and tumorigenesis. Its role in cancer is context-dependent, acting as a tumor suppressor in some cancers like prostate cancer, while promoting oncogenesis in others, such as clear cell renal cell carcinoma (ccRCC). In ccRCC, SPOP is frequently overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation, including Phosphatase and tensin homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7). This activity leads to the activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cancer cell proliferation and survival. The discovery of small molecule inhibitors that can disrupt the SPOP-substrate interaction therefore represents a promising therapeutic strategy for ccRCC. This technical guide provides an in-depth overview of the discovery and development of Spop-IN-2, a potent and selective SPOP inhibitor. We detail the quantitative data associated with its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Introduction to SPOP and Its Role in Cancer
SPOP functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex. The N-terminal MATH domain of SPOP is responsible for binding to specific degron motifs within its substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation. In ccRCC, the cytoplasmic accumulation of SPOP leads to the degradation of key tumor suppressors:
-
PTEN: A phosphatase that negatively regulates the PI3K/AKT signaling pathway. Its degradation by SPOP leads to the constitutive activation of this pathway, promoting cell growth and survival.
-
DUSP7: A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway. SPOP-mediated degradation of DUSP7 results in sustained ERK activation, contributing to cell proliferation.
Given the oncogenic role of SPOP in ccRCC, inhibiting its interaction with these substrates is a rational approach to restoring normal cellular signaling and suppressing tumor growth.
This compound: A Potent SPOP Inhibitor
This compound is a small molecule inhibitor designed to competitively block the substrate-binding site of the SPOP MATH domain. It was developed from a series of β-lactam derivatives based on the initial hit compound 230D7.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its precursor was determined using a fluorescence polarization (FP) assay.
| Compound | IC50 (µM) |
| This compound | 0.58[1][2] |
| 230D7 | 12.52 |
Table 1: In vitro inhibitory activity of this compound and its precursor compound 230D7 against the SPOP-substrate interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the ability of a test compound to disrupt the interaction between the SPOP MATH domain and a fluorescently labeled peptide derived from a known SPOP substrate.
Principle: A small, fluorescently labeled peptide (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPOP MATH domain, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the SPOP MATH domain, causing a decrease in polarization.
Materials:
-
Recombinant human SPOP MATH domain protein
-
Fluorescently labeled puc-SBC1 peptide probe (e.g., FAM-labeled)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, 0.1% BSA, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the SPOP MATH domain protein and the fluorescently labeled puc-SBC1 peptide probe in the assay buffer. The final concentrations should be optimized for a stable and robust assay window (e.g., 200 nM SPOP MATH domain and 10 nM probe).
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds to the wells.
-
Add the SPOP MATH domain and fluorescent probe solution to each well.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pull-Down Assay
This assay is used to confirm the ability of this compound to disrupt the interaction between SPOP and its full-length protein substrates in a cellular context.
Principle: A tagged "bait" protein (e.g., GST-SPOP) is immobilized on affinity beads. A cell lysate containing the "prey" protein (e.g., Myc-PTEN or Myc-DUSP7) is incubated with the beads. If the proteins interact, the prey protein will be "pulled down" with the bait protein. The effect of an inhibitor on this interaction can be assessed by adding it to the incubation mixture.
Materials:
-
Expression vectors for tagged SPOP (e.g., pGEX-SPOP) and tagged substrates (e.g., pcDNA-Myc-PTEN, pcDNA-Myc-DUSP7)
-
Cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Affinity beads (e.g., Glutathione-Sepharose beads for GST-tagged proteins)
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
This compound
-
Antibodies against the tags (e.g., anti-GST, anti-Myc) and proteins of interest.
Procedure:
-
Co-transfect cells with expression vectors for the tagged bait and prey proteins.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with affinity beads to immobilize the bait protein.
-
Wash the beads to remove non-specific binding proteins.
-
Incubate the beads with a fresh cell lysate containing the prey protein in the presence of varying concentrations of this compound or vehicle control.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the respective tags to detect the bait and prey proteins. A decrease in the amount of pulled-down prey protein in the presence of this compound indicates inhibition of the interaction.[3]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the survival and proliferative capacity of cancer cells.
Principle: Single cells are seeded at a low density and allowed to grow and form colonies over an extended period. The number and size of the colonies formed are indicative of the cells' ability to undergo sustained proliferation.
Materials:
-
ccRCC cell lines (e.g., OS-RC-2, 786-O, A498, 769-P)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed the ccRCC cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) or vehicle control.[4]
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium with fresh inhibitor every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with the fixation solution, and then stain them with crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Quantify the effect of this compound on colony formation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
SPOP Signaling Pathway in ccRCC and the Mechanism of Action of this compound
The following diagram illustrates the SPOP signaling pathway in ccRCC and the point of intervention for this compound.
Experimental Workflow for this compound Discovery and Characterization
This diagram outlines the logical flow of experiments from initial screening to cellular characterization of SPOP inhibitors.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for ccRCC. Its ability to potently and selectively inhibit the SPOP-substrate interaction leads to the stabilization of key tumor suppressors, thereby attenuating the oncogenic signaling pathways that drive ccRCC progression. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers in the field of SPOP biology and drug discovery. Further preclinical and clinical development of this compound and similar SPOP inhibitors holds great promise for the treatment of ccRCC and potentially other cancers where SPOP plays an oncogenic role.
References
Downstream Effects of SPOP Inhibition by Spop-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a crucial component of the CUL3-RING ubiquitin ligase complex, functioning as a substrate adaptor that targets a multitude of proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] Its role in cellular homeostasis is underscored by its frequent mutation or dysregulation in various cancers. In prostate cancer, loss-of-function mutations in SPOP are common, leading to the stabilization of oncoproteins and driving tumorigenesis. Conversely, in clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes cancer progression by degrading tumor suppressor proteins. This context-dependent role of SPOP has made it an attractive target for therapeutic intervention.
Spop-IN-2, also known as compound E1, is a recently developed small molecule inhibitor of SPOP. It is a β-lactam derivative that has been shown to effectively disrupt the interaction between SPOP and its substrates. This technical guide provides an in-depth overview of the known downstream effects of SPOP inhibition by this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the visualization of affected signaling pathways.
Mechanism of Action
This compound and its precursors, such as compounds 6b and 6lc, function by competitively binding to the MATH domain of SPOP, the substrate-binding pocket. This inhibition prevents the recruitment of SPOP substrates to the CUL3-RING E3 ubiquitin ligase complex, thereby sparing them from degradation. The primary downstream consequence of this action is the stabilization and accumulation of various SPOP substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its analogs.
Table 1: Inhibitor Potency and Binding Affinity
| Compound | Target | Assay | Value | Cell Line/System | Reference |
| This compound (E1) | SPOP | IC50 | 0.58 µM | (not specified) | |
| This compound (E1) | SPOP MATH domain | KD | 1.54 µM | SPR | |
| 6b | SPOP | KD | 35 µM | in vitro | |
| 6lc | A498 cells | IC50 | 2.1 µM | Cell viability | |
| 6lc | OS-RC-2 cells | IC50 | 3.5 µM | Cell viability |
Table 2: Effects on Cell Viability and Colony Formation
| Compound | Cell Line(s) | Effect | Concentration Range | Reference |
| This compound (E1) | OS-RC-2, 786-O, A498, 769-P (ccRCC) | Selective inhibition of colony formation | 0-50 µM | |
| 6lc | A498, OS-RC-2 (ccRCC) | Suppression of viability and colony formation | (not specified) |
Downstream Signaling Pathways
Inhibition of SPOP by this compound and its analogs leads to the stabilization of key tumor suppressor proteins, which in turn modulates critical downstream signaling pathways. The most well-documented effects are on the PI3K/AKT and MAPK/ERK pathways.
PI3K/AKT/mTOR Pathway
A primary substrate of SPOP in the context of ccRCC is the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway. By inhibiting SPOP, this compound prevents the degradation of PTEN, leading to its accumulation. Increased PTEN levels result in the dephosphorylation of PIP3 to PIP2, which in turn inhibits the activation of AKT. The downstream consequence is a reduction in phosphorylated AKT (p-AKT) and a dampening of the entire PI3K/AKT/mTOR signaling cascade, which is a key driver of cell growth, proliferation, and survival.
MAPK/ERK Pathway
Another important SPOP substrate is the dual-specificity phosphatase 7 (DUSP7), which is a negative regulator of the MAPK/ERK pathway. Similar to PTEN, SPOP inhibition by this compound leads to the accumulation of DUSP7. Elevated DUSP7 levels result in the dephosphorylation and inactivation of ERK (extracellular signal-regulated kinase). This leads to a decrease in phosphorylated ERK (p-ERK) and subsequent downregulation of the MAPK/ERK signaling pathway, which is also critically involved in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of SPOP inhibition.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between SPOP and its substrates (e.g., PTEN).
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against SPOP or the substrate protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blot reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads/resin.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for 1-4 hours at 4°C.
-
Wash the beads/resin several times with wash buffer.
-
Elute the protein complexes from the beads/resin using elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using antibodies against SPOP and the substrate protein.
Western Blotting for Phosphorylated Proteins
This protocol is used to quantify the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) following treatment with this compound.
Materials:
-
Cell culture dishes
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the co-IP protocol.
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT) to normalize for loading.
Conclusion
This compound is a promising SPOP inhibitor that demonstrates clear downstream effects on key oncogenic signaling pathways. By preventing the SPOP-mediated degradation of tumor suppressors such as PTEN and DUSP7, this compound effectively downregulates the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to reduced cell proliferation and viability, particularly in cancer cells that are dependent on SPOP activity, such as ccRCC. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced downstream effects of this compound and to evaluate its therapeutic potential in various cancer models. As research in this area continues, a more comprehensive understanding of the full spectrum of SPOP substrates and the global cellular response to its inhibition will undoubtedly emerge, paving the way for novel cancer therapies.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities for the diverse substrates of SPOP E3 ubiquitin ligase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on SPOP Gene Mutations in Prostate Cancer and Computational Insights From TCGA cBioPortal Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity [frontiersin.org]
The Disruption of SPOP-Substrate Interactions by Spop-IN-2: A Technical Guide to its Effects on PTEN and DUSP7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of Spop-IN-2, a potent inhibitor of the Speckle-type POZ protein (SPOP). In clear cell renal cell carcinoma (ccRCC), the mislocalization and overexpression of SPOP in the cytoplasm lead to the degradation of key tumor suppressors, including PTEN and DUSP7, driving oncogenesis. This compound offers a targeted approach to counteract this by disrupting the SPOP-substrate interaction, thereby restoring the levels and functions of these critical proteins. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.
Data Presentation: Quantitative Effects of SPOP Inhibition
The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. These compounds effectively disrupt the SPOP-substrate interaction and consequently impact downstream signaling pathways.
| Compound | Assay Type | Target Interaction | IC50 Value | Reference |
| This compound (E1) | Fluorescence Polarization | SPOP-puc_SBC1 peptide | 0.58 μM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the SPOP-substrate interaction.
The treatment of ccRCC cell lines with SPOP inhibitors leads to a dose-dependent increase in the protein levels of PTEN and DUSP7, with a corresponding decrease in the phosphorylation of downstream effectors AKT and ERK.
| Cell Line | Treatment | Concentration | Effect on PTEN | Effect on DUSP7 | Effect on p-AKT (Ser473) | Effect on p-ERK (Thr202/Tyr204) | Reference |
| 786-O, OS-RC-2, A498 | This compound | 0-40 μM | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2] |
| A498, OS-RC-2 | TAT38 (peptide inhibitor) | Dose-dependent | Increased abundance | Increased abundance | Reduced abundance | Reduced abundance | [3] |
Table 2: Cellular Effects of SPOP Inhibitors on PTEN, DUSP7, and Downstream Signaling. The table summarizes the observed qualitative and dose-dependent effects of SPOP inhibitors on key protein levels in various ccRCC cell lines.
Signaling Pathway and Mechanism of Action
In normal cells, SPOP is predominantly localized in the nucleus, where it functions as a substrate adaptor for the CUL3-RING ubiquitin ligase complex, targeting various proteins for ubiquitination and degradation.[4] However, in ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm.[5] This aberrant cytoplasmic SPOP targets tumor suppressors PTEN and DUSP7 for proteasomal degradation. The degradation of PTEN, a negative regulator of the PI3K/AKT pathway, leads to increased AKT phosphorylation and activation of this pro-survival pathway. Similarly, the degradation of DUSP7, a phosphatase that dephosphorylates and inactivates ERK, results in elevated ERK phosphorylation and activation of the MAPK/ERK signaling cascade, which promotes cell proliferation. This compound acts by binding to the substrate-binding pocket of SPOP, thereby competitively inhibiting the interaction with PTEN and DUSP7. This leads to the stabilization and accumulation of these tumor suppressors, resulting in the downregulation of p-AKT and p-ERK, and ultimately, the suppression of ccRCC cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
Fluorescence Polarization (FP) Assay for SPOP Inhibition
This assay quantitatively measures the ability of a compound to inhibit the interaction between SPOP and a fluorescently labeled substrate peptide.
Materials:
-
Recombinant SPOP MATH domain (residues 31-167)
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled puc_SBC1)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound or other test compounds
-
384-well, low-volume, black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the SPOP MATH domain and the fluorescently labeled peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 100 nM SPOP and 10 nM peptide.
-
Serially dilute this compound in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations.
-
In the microplate wells, add the SPOP-peptide solution.
-
Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction
This technique is used to demonstrate that this compound disrupts the interaction between SPOP and its substrates (PTEN and DUSP7) in a cellular context.
Materials:
-
ccRCC cells (e.g., 786-O)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against SPOP
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for western blotting (anti-PTEN, anti-DUSP7, anti-SPOP)
Procedure:
-
Culture ccRCC cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with an anti-SPOP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against PTEN, DUSP7, and SPOP. A decrease in the amount of co-immunoprecipitated PTEN and DUSP7 with increasing concentrations of this compound indicates disruption of the interaction.
In Vivo Ubiquitination Assay
This assay is performed to show that this compound treatment leads to a decrease in the ubiquitination of PTEN and DUSP7.
Materials:
-
HEK293T cells
-
Plasmids encoding Myc-PTEN or Myc-DUSP7, HA-Ubiquitin, and Flag-SPOP
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing 1% SDS to denature proteins)
-
Dilution buffer (to dilute the SDS concentration for immunoprecipitation)
-
Anti-Myc antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (anti-HA, anti-Myc)
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing Myc-PTEN or Myc-DUSP7, HA-Ubiquitin, and Flag-SPOP.
-
After 24 hours, treat the cells with this compound or DMSO for 4-6 hours.
-
Add MG132 for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in SDS-containing lysis buffer and heat to denature proteins and disrupt non-covalent interactions.
-
Dilute the lysates to reduce the SDS concentration to allow for immunoprecipitation.
-
Immunoprecipitate Myc-PTEN or Myc-DUSP7 using an anti-Myc antibody.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads extensively.
-
Elute the proteins and analyze by western blotting with an anti-HA antibody to detect ubiquitinated PTEN or DUSP7. A decrease in the HA signal in this compound treated samples indicates reduced ubiquitination.
Western Blotting for Protein Level Analysis
This standard technique is used to quantify the levels of total and phosphorylated proteins in cell lysates after treatment with this compound.
Materials:
-
ccRCC cells
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-DUSP7, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat ccRCC cells with a dose range of this compound for a specified time.
-
Prepare cell lysates and determine protein concentrations.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
This guide provides a comprehensive overview of the effects of this compound on its substrates PTEN and DUSP7, offering both the theoretical framework and the practical methodologies for researchers in the field of cancer biology and drug development. The targeted inhibition of SPOP represents a promising therapeutic strategy for ccRCC, and the information presented here serves as a valuable resource for further investigation and development of this class of inhibitors.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding SPOP-Substrate Interactions: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Speckle-type POZ (pox virus and zinc finger protein) protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex (CRL3). It plays a pivotal role in cellular homeostasis by targeting a diverse array of proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP-mediated proteolysis is increasingly implicated in the pathogenesis of various cancers, including prostate and endometrial cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the SPOP-substrate interaction, detailing the molecular architecture of SPOP, the substrate recognition mechanism, and the key signaling pathways it regulates. Furthermore, this guide presents a compilation of quantitative binding data and detailed experimental protocols to facilitate further research in this field.
The SPOP E3 Ubiquitin Ligase Complex: Structure and Function
SPOP functions as the substrate recognition subunit of the CRL3 E3 ubiquitin ligase complex.[1] This complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of approximately 80% of intracellular proteins. The core components of the CRL3^SPOP^ complex include Cullin 3 (CUL3), a scaffold protein; Ring-Box 1 (RBX1), a RING finger protein that recruits the ubiquitin-conjugating enzyme (E2); and SPOP, which provides substrate specificity.[2][3]
Domain Architecture of SPOP
Human SPOP is a 374-residue protein composed of three distinct functional domains:
-
MATH Domain (Meprin and TRAF-C Homology): Located at the N-terminus, the MATH domain is responsible for recognizing and binding to specific degron motifs within substrate proteins.[1][3] The majority of cancer-associated mutations in SPOP are found within this domain, highlighting its critical role in substrate recognition.
-
BTB Domain (Broad-Complex, Tramtrack and Bric-a-brac): This central domain mediates the dimerization of SPOP and its interaction with the CUL3 scaffold protein.
-
BACK Domain (BTB and C-terminal Kelch): Located at the C-terminus, the BACK domain contributes to the higher-order oligomerization of SPOP, which enhances its avidity for substrates containing multiple binding motifs.
The oligomerization of SPOP is a key feature that allows for the efficient recognition and ubiquitination of multivalent substrates.
Substrate Recognition: The SPOP-Binding Consensus (SBC) Motif
SPOP recognizes its substrates through a short linear degron motif known as the SPOP-Binding Consensus (SBC) motif. The consensus sequence for the SBC motif is Φ-π-S-S/T-S/T , where:
-
Φ represents a nonpolar residue.
-
π represents a polar residue.
-
S/T represents a serine or threonine residue.
This motif binds to a shallow groove on the surface of the SPOP MATH domain. The interaction is primarily driven by the hydrophobic and polar contacts between the substrate degron and the residues lining the binding cleft of the MATH domain. Some substrates may contain multiple SBC motifs, allowing for multivalent interactions with oligomeric SPOP, which significantly increases the binding avidity and the efficiency of ubiquitination.
Quantitative Analysis of SPOP-Substrate Interactions
The affinity of the SPOP MATH domain for its substrates can vary significantly, reflecting the diverse regulatory roles of SPOP. The dissociation constant (Kd) is a key parameter used to quantify the strength of this interaction. A lower Kd value indicates a higher binding affinity.
| Substrate Peptide | Dissociation Constant (Kd) | Method | Reference |
| Puc (93-107) | ~4 µM | Surface Plasmon Resonance | |
| Puc | 1.1 ± 0.07 µM | Fluorescence Polarization | |
| Puc | 1.4 ± 0.4 µM | Fluorescence Resonance Energy Transfer | |
| MacroH2A | 1.6 ± 0.2 µM | Fluorescence Resonance Energy Transfer | |
| PTEN | 5.5 ± 0.5 µM | Fluorescence Resonance Energy Transfer | |
| MyD88 | 0.26 ± 0.07 µM | Fluorescence Polarization | |
| Pdx1 | ~48 ± 13 µM | Fluorescence Polarization |
Key Signaling Pathways Regulated by SPOP
SPOP-mediated degradation of its substrates plays a crucial role in the regulation of several key signaling pathways implicated in cancer development and progression.
Androgen Receptor (AR) Signaling
The androgen receptor is a key driver of prostate cancer. SPOP targets the full-length AR for ubiquitination and degradation by recognizing a conserved SBC motif within the AR hinge region. In prostate cancer, mutations in the SPOP MATH domain abrogate this interaction, leading to the stabilization and accumulation of AR, which in turn promotes tumor growth. Androgens have been shown to antagonize SPOP-mediated AR degradation, while antiandrogens promote it.
References
Spop-IN-2 and the Ubiquitin-Proteasome System: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Spop-IN-2 in the Ubiquitin-Proteasome System.
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a vast array of cellular processes. A key component of this system is the Speckle-type POZ (pox virus and zinc finger protein) protein (SPOP), which functions as a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase (CRL3) complex. SPOP mediates the ubiquitination and subsequent proteasomal degradation of a multitude of protein substrates, playing a pivotal role in cellular homeostasis. Dysregulation of SPOP activity is implicated in various cancers, where it can act as either a tumor suppressor or an oncoprotein depending on the cellular context.
In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins and promoting tumorigenesis. This has positioned SPOP as a promising therapeutic target. This compound (also referred to as compound E1) has emerged as a potent and selective small molecule inhibitor of SPOP, offering a valuable tool for both basic research and potential drug development. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role within the ubiquitin-proteasome system, and detailed methodologies for its characterization.
The Role of SPOP in the Ubiquitin-Proteasome System
SPOP is a 374-residue protein characterized by two primary functional domains: an N-terminal MATH (Meprin and TRAF Homology) domain and a C-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac)/POZ (Poxvirus and Zinc finger) domain.[1] The MATH domain is responsible for recognizing and binding to specific SPOP-binding consensus (SBC) motifs on substrate proteins. The BTB domain facilitates the dimerization of SPOP and its interaction with the Cullin 3 (CUL3) scaffold protein, a core component of the CRL3 E3 ubiquitin ligase complex.[1]
The CRL3SPOP complex functions by bringing the substrate, bound to SPOP's MATH domain, into proximity with an E2 ubiquitin-conjugating enzyme, which is recruited by the RING-box 1 (RBX1) protein associated with CUL3. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the substrate, leading to the formation of a polyubiquitin chain. This polyubiquitin tag marks the substrate for recognition and degradation by the 26S proteasome.
SPOP's substrate repertoire is diverse and includes proteins involved in critical signaling pathways, such as:
-
PTEN (Phosphatase and Tensin Homolog): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway.[1][2]
-
DUSP7 (Dual Specificity Phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway.[2]
-
Androgen Receptor (AR): A nuclear receptor crucial for prostate cancer development and progression.
-
ERG (ETS-related gene): An oncogenic transcription factor.
-
SRC-3 (Steroid Receptor Coactivator-3): A coactivator for nuclear receptors.
-
ATF2 (Activating Transcription Factor 2): A transcription factor involved in cellular stress responses.
The role of SPOP in cancer is context-dependent. In prostate cancer, SPOP often harbors mutations in its MATH domain that disrupt substrate binding, leading to the accumulation of oncoproteins and promoting tumor growth. In contrast, in ccRCC, wild-type SPOP is overexpressed and mislocalized to the cytoplasm, where it targets tumor suppressors like PTEN and DUSP7 for degradation, thereby promoting cell proliferation and survival. This oncogenic role of SPOP in ccRCC makes it an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of the SPOP-Substrate Interaction
This compound is a small molecule inhibitor designed to disrupt the interaction between the SPOP MATH domain and its substrates. By competitively binding to the substrate-binding pocket of the MATH domain, this compound prevents the recruitment of SPOP substrates to the CRL3SPOP E3 ligase complex. This inhibition leads to the stabilization and accumulation of SPOP substrates, thereby counteracting the oncogenic effects of SPOP overexpression in cancers like ccRCC.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the SPOP-substrate protein-protein interaction (PPI). This leads to a cascade of downstream effects:
-
Inhibition of Substrate Ubiquitination: By blocking substrate binding to SPOP, this compound prevents the polyubiquitination of these target proteins.
-
Stabilization of Tumor Suppressors: In the context of ccRCC, where SPOP targets tumor suppressors for degradation, this compound treatment leads to the accumulation of proteins like PTEN and DUSP7.
-
Downregulation of Oncogenic Signaling: The stabilization of PTEN and DUSP7 results in the attenuation of the PI3K/AKT and MAPK/ERK signaling pathways, respectively, which are critical for cancer cell proliferation and survival.
-
Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards cancer cells that are dependent on oncogenic SPOP activity, such as ccRCC cell lines, while having minimal effects on non-cancerous cells.
Quantitative Data
The potency of this compound and related compounds has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for key SPOP inhibitors.
Table 1: Binding Affinity and Inhibitory Concentration of SPOP Inhibitors
| Compound | IC50 (SPOP Inhibition) | Kd (Binding to SPOP) | Cell-based IC50 (A498 cells) | Cell-based IC50 (OS-RC-2 cells) |
| This compound (E1) | 0.58 µM | 1.54 µM | - | - |
| 6a | - | 62 µM | - | - |
| 6b | 3.58 µM | 35 µM | 2-10.2 µM | 2-10.2 µM |
| 6lc | - | - | 2.1 µM | 3.5 µM |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other SPOP inhibitors.
Fluorescence Polarization (FP) Assay for SPOP-Inhibitor Binding
This assay is used to determine the binding affinity (Kd) of inhibitors to the SPOP MATH domain by measuring the change in polarization of a fluorescently labeled peptide derived from a known SPOP substrate.
Materials:
-
Purified SPOP MATH domain protein
-
Fluorescently labeled peptide from an SPOP substrate (e.g., fluorescein-labeled Puc peptide, f-Puc)
-
This compound and other test compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the SPOP MATH domain in assay buffer.
-
Prepare a stock solution of the f-Puc peptide in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the SPOP MATH domain and f-Puc peptide to each well. The final concentrations should be optimized to be at or below the Kd of the peptide-protein interaction to ensure a sensitive assay.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SPOP protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent peptide.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent peptide and its concentration.
-
In Vivo Ubiquitination Assay
This assay is used to determine if this compound can inhibit the SPOP-mediated ubiquitination of a specific substrate within a cellular context.
References
- 1. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
SPOP: A Dual-Function E3 Ligase Adaptor as a Compelling Therapeutic Target in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Speckle-type POZ (pox virus and zinc finger) protein (SPOP) has emerged as a critical regulator in cancer biology, functioning as a substrate receptor for the CUL3-RBX1 E3 ubiquitin ligase complex. Its role is remarkably context-dependent, acting as a tumor suppressor in some malignancies, such as prostate and endometrial cancers, while exhibiting oncogenic properties in others, notably kidney cancer.[1][2][3] This dichotomy is largely dictated by the specific cellular context and the array of substrates it targets for ubiquitination and subsequent proteasomal degradation. The frequent mutation of SPOP in various cancers underscores its significance in tumorigenesis and presents a unique opportunity for therapeutic intervention.[4] This technical guide provides a comprehensive overview of SPOP's function, its intricate signaling networks, and its validation as a therapeutic target, complete with detailed experimental protocols and data presented for scientific and drug development professionals.
The Core Biology of SPOP
SPOP is a key component of the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically the CRL3 subtype.[5] Structurally, SPOP is characterized by two primary functional domains: an N-terminal MATH (Meprin and TRAF Homology) domain, which is responsible for substrate recognition and binding, and a C-terminal BTB (Bric-a-brac, Tramtrack, and Broad complex) domain that facilitates dimerization and interaction with CUL3. This architecture allows SPOP to act as a bridge, recruiting specific substrates to the CRL3 complex for polyubiquitination and subsequent degradation by the 26S proteasome.
Mutations in SPOP are most commonly found in the MATH domain, leading to altered substrate binding and, consequently, dysregulated protein degradation. In prostate cancer, for instance, SPOP mutations are frequent and often result in the stabilization of oncoproteins such as the androgen receptor (AR) and BET proteins, thereby driving tumor progression. Conversely, in clear cell renal cell carcinoma (ccRCC), wild-type SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of tumor suppressors like PTEN, contributing to an oncogenic phenotype.
SPOP-Mediated Signaling Pathways in Cancer
SPOP sits at the hub of several critical signaling pathways implicated in cancer. Its substrates are key players in cell proliferation, survival, apoptosis, and DNA damage response.
The SPOP-Androgen Receptor (AR) Axis in Prostate Cancer
In prostate cancer, SPOP acts as a tumor suppressor by targeting the AR for degradation. Wild-type SPOP recognizes and binds to a specific degron motif in the AR, leading to its ubiquitination and subsequent proteasomal degradation. This process is antagonized by androgens. Mutations in the SPOP MATH domain disrupt this interaction, leading to AR stabilization and enhanced AR signaling, a key driver of prostate cancer.
SPOP and BET Protein Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in transcriptional regulation. SPOP targets BET proteins for degradation. In prostate cancer, SPOP mutations lead to the stabilization of BRD4, conferring resistance to BET inhibitors. In contrast, certain endometrial cancer-associated SPOP mutations enhance the degradation of BET proteins, sensitizing these tumors to BET inhibitors.
SPOP's Role in the Hippo and PI3K/AKT Pathways
In clear cell renal cell carcinoma (ccRCC), cytoplasmic SPOP promotes the degradation of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway. This leads to the activation of AKT signaling, promoting cell survival and proliferation. Additionally, SPOP has been shown to degrade LATS1, a key component of the Hippo pathway, further contributing to tumorigenesis in kidney cancer.
SPOP as a Therapeutic Target
The dual role of SPOP in cancer necessitates distinct therapeutic strategies depending on the tumor type.
-
SPOP Inhibitors: In cancers where SPOP acts as an oncogene (e.g., ccRCC), inhibiting its activity is a promising approach. Small molecule inhibitors that disrupt the SPOP-substrate interaction have been developed and have shown preclinical efficacy in ccRCC models.
-
PROTACs (Proteolysis Targeting Chimeras): In cancers driven by SPOP loss-of-function mutations (e.g., prostate cancer), a novel strategy involves the development of PROTACs that can hijack the remaining E3 ligase machinery to degrade the stabilized oncoproteins. A "bridged" PROTAC strategy has been developed to recruit SPOP to degrade target proteins like BRD4.
-
Synthetic Lethality: In endometrial cancers with specific SPOP mutations that enhance BET protein degradation, a synthetic lethal approach using BET inhibitors has shown promise.
Quantitative Data on SPOP-Targeted Therapies
| Compound ID | Target | Cancer Type | Assay Type | IC50 / DC50 | Reference |
| 6b | SPOP-substrate interaction | ccRCC | Cell viability | ~10-20 µM | |
| 6lc | SPOP-substrate interaction | ccRCC | Colony formation | More potent than 6b | |
| DDO-4033 | SPOP | ccRCC | In vitro binding | Potent affinity | |
| MS479 (PROTAC) | BRD4 (via SPOP) | Colorectal Cancer | Protein degradation | DC50 in nM range | |
| DP1 (PROTAC) | BRD4 (via DCAF15) | Hematopoietic Cancers | Protein degradation | DC50 = 10.84 ± 0.92 µM | |
| JQ1 (BET inhibitor) | BET proteins | Endometrial Cancer (SPOP mutant) | In vivo tumor growth | 50 mg/kg |
Key Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate is directly ubiquitinated by the SPOP-CUL3-RBX1 complex.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
-
E1 activating enzyme (e.g., 100 nM human UBE1)
-
E2 conjugating enzyme (e.g., 500 nM UbcH5a)
-
Ubiquitin (e.g., 10 µM)
-
Recombinant SPOP/CUL3/RBX1 complex (e.g., 200 nM)
-
Recombinant substrate protein (e.g., 1 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using antibodies against the substrate protein and ubiquitin to detect polyubiquitinated forms of the substrate.
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a protein by inhibiting new protein synthesis and observing its degradation over time.
Methodology:
-
Cell Culture: Plate cells (e.g., prostate cancer cell line LNCaP for c-Myc degradation) and grow to 70-80% confluency.
-
Treatment: Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes for a rapidly degraded protein like c-Myc).
-
Lysis and Analysis: Lyse the cells at each time point and analyze the protein levels of the substrate of interest by Western blotting.
-
Quantification: Quantify the band intensities and plot them against time to determine the protein's half-life. For example, induction of wild-type SPOP in LNCaP cells decreased the half-life of c-Myc from approximately 50 minutes to 25 minutes.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between SPOP and its putative substrates in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing both SPOP and the substrate of interest in a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to SPOP (or the tagged substrate) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer and analyze the eluate by Western blotting using an antibody against the substrate (or SPOP).
Future Perspectives
The intricate and context-dependent role of SPOP in cancer presents both challenges and opportunities for therapeutic development. Future research should focus on:
-
Identifying Novel Substrates: A comprehensive understanding of the SPOP degradome in different cancer types will be crucial for predicting therapeutic responses and identifying new therapeutic targets.
-
Developing More Specific Inhibitors: The development of highly specific and potent SPOP inhibitors with favorable pharmacokinetic properties is essential for their clinical translation.
-
Expanding PROTAC Strategies: Designing novel PROTACs that can effectively hijack SPOP or other E3 ligases to degrade a wider range of oncoproteins holds immense therapeutic potential.
-
Biomarker Discovery: Identifying reliable biomarkers to stratify patients who are most likely to respond to SPOP-targeted therapies will be critical for the success of clinical trials.
References
- 1. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of c-MYC oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors [dash.harvard.edu]
- 3. SPOP-mediated degradation of BRD4 dictates cellular sensitivity to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spop-IN-2: A Targeted Approach to Modulating the AKT/ERK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Spop-IN-2, a potent and selective small molecule inhibitor of Speckle-type POZ protein (SPOP), and its impact on the critical AKT/ERK signaling pathways. SPOP, an E3 ubiquitin ligase adaptor protein, is frequently misregulated in various cancers, including clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. This compound, also known as compound E1, has emerged as a valuable tool for investigating SPOP biology and as a potential therapeutic agent. This document details the mechanism of action of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.
Introduction to SPOP and its Role in AKT/ERK Signaling
Speckle-type POZ protein (SPOP) functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex. In normal cellular homeostasis, SPOP is primarily localized in the nucleus and plays a tumor-suppressive role by mediating the ubiquitination and subsequent proteasomal degradation of various oncoproteins. However, in certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm. This cytoplasmic SPOP acts as an oncogene by targeting several tumor suppressor proteins for degradation.
Two critical substrates of cytoplasmic SPOP are Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7). PTEN is a well-known tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a central pathway for cell survival and proliferation. DUSP7 is a phosphatase that specifically dephosphorylates and inactivates Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway that governs cell growth and differentiation.
By promoting the degradation of PTEN and DUSP7, cytoplasmic SPOP leads to the hyperactivation of the AKT and ERK signaling pathways, respectively, thereby driving cancer cell proliferation and survival.
This compound: A Selective SPOP Inhibitor
This compound (also referred to as compound E1) is a β-lactam derivative that acts as a selective inhibitor of SPOP. It was developed through the structural optimization of a previous SPOP inhibitor, 6lc. This compound functions by disrupting the interaction between SPOP and its substrates.
Quantitative Data
This compound has been demonstrated to effectively inhibit SPOP function, leading to the stabilization of its substrates and the subsequent downregulation of AKT and ERK signaling. The following tables summarize the available quantitative data.
| Inhibitor | IC50 (μM) | Target | Assay | Reference |
| This compound (E1) | 0.58 | SPOP | SPOP-substrate interaction | [1] |
Table 1: Inhibitory Potency of this compound
The inhibitory effect of SPOP inhibitors on downstream signaling has been demonstrated to be dose-dependent. Treatment of ccRCC cell lines with the SPOP inhibitor 6lc, a precursor to this compound, resulted in a dose-dependent decrease in the phosphorylation of AKT and ERK, and a corresponding increase in the protein levels of PTEN and DUSP7.
| Cell Line | Treatment | Concentration Range | Effect on p-AKT | Effect on p-ERK | Effect on PTEN | Effect on DUSP7 | Reference |
| ccRCC | SPOP inhibitor (6lc) | Dose-response | Decreased | Decreased | Increased | Increased | [2][3] |
Table 2: Dose-Dependent Effects of SPOP Inhibition on AKT/ERK Pathway Components
Signaling Pathway and Mechanism of Action
The following diagram illustrates the impact of cytoplasmic SPOP on the AKT and ERK signaling pathways and the mechanism by which this compound counteracts these effects.
Caption: this compound inhibits SPOP, preventing PTEN and DUSP7 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the AKT/ERK signaling pathway. These protocols are based on standard laboratory procedures and findings from related studies.
Cell Culture and Treatment
-
Cell Lines: ccRCC cell lines such as A498 and OS-RC-2 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.
Western Blot Analysis
This protocol is for assessing the protein levels of p-AKT, total AKT, p-ERK, total ERK, PTEN, and DUSP7.
Caption: Workflow for Western Blot analysis.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA protein assay kit.
-
Electrophoresis: 10% SDS-PAGE gel.
-
Transfer: Proteins transferred to a PVDF membrane.
-
Blocking: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibodies: Incubate overnight at 4°C with specific primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-ERK (Thr202/Tyr204), mouse anti-ERK, rabbit anti-PTEN, rabbit anti-DUSP7).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG for 1 hour at room temperature.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
This protocol is to verify the interaction between SPOP and its substrates (e.g., PTEN).
Caption: Co-Immunoprecipitation workflow.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Antibodies: Anti-SPOP antibody for immunoprecipitation and anti-PTEN antibody for Western blot detection. Control IgG of the same isotype is used as a negative control.
-
Beads: Protein A/G agarose or magnetic beads.
In Vivo Ubiquitination Assay
This assay determines if SPOP inhibition affects the ubiquitination of its substrates.
-
Procedure:
-
Transfect HEK293T cells with plasmids encoding His-tagged ubiquitin, FLAG-tagged PTEN, and HA-tagged SPOP.
-
Treat cells with this compound or vehicle control.
-
Treat with the proteasome inhibitor MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse cells under denaturing conditions (e.g., with 1% SDS).
-
Dilute lysates and perform immunoprecipitation for FLAG-PTEN.
-
Analyze the immunoprecipitates by Western blotting using an anti-His antibody to detect ubiquitinated PTEN.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Procedure:
-
Seed a low number of ccRCC cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Conclusion
This compound is a valuable chemical probe for studying the role of SPOP in cellular signaling and a promising lead compound for the development of targeted cancer therapies. Its ability to disrupt the SPOP-substrate interaction leads to the stabilization of tumor suppressors PTEN and DUSP7, resulting in the inhibition of the pro-survival AKT and ERK signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and other SPOP inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of targeting SPOP in ccRCC and other malignancies characterized by SPOP dysregulation.
References
Methodological & Application
Application Notes and Protocols for Spop-IN-2 in ccRCC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spop-IN-2, a small molecule inhibitor of Speckle-type POZ protein (SPOP), in clear cell renal cell carcinoma (ccRCC) cell lines. The information compiled herein is based on existing literature regarding SPOP's role in ccRCC and the mechanism of action of similar SPOP inhibitors.
Introduction
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase substrate adaptor that is frequently overexpressed and localized in the cytoplasm of clear cell renal cell carcinoma (ccRCC) cells.[1][2] In this cellular compartment, SPOP targets several tumor suppressor proteins, including PTEN, DUSP7, and LATS1, for proteasomal degradation.[3][4][5] The degradation of these proteins leads to the hyperactivation of pro-tumorigenic signaling pathways, most notably the PI3K/AKT and ERK pathways, which drive ccRCC progression.
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SPOP and its substrates. By preventing the SPOP-mediated degradation of tumor suppressors, this compound aims to restore their function, thereby inhibiting the downstream oncogenic signaling and suppressing the growth of ccRCC cells.
Mechanism of Action
In ccRCC, hypoxic conditions, often driven by mutations in the Von Hippel-Lindau (VHL) gene, lead to the stabilization of Hypoxia-Inducible Factors (HIFs). HIFs, in turn, transcriptionally upregulate SPOP. The resulting overexpression and cytoplasmic accumulation of SPOP lead to the ubiquitination and subsequent degradation of key tumor suppressor proteins.
This compound intervenes by binding to SPOP and blocking its ability to recognize and bind to its substrates. This leads to the accumulation of PTEN, DUSP7, and other tumor suppressors, which in turn dephosphorylate and inactivate AKT and ERK, respectively. The inhibition of these pathways ultimately results in decreased cell proliferation and survival of ccRCC cells.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a dual HDAC1/SPOP inhibitor, HS-2, in various ccRCC cell lines, which can provide a reference for estimating the effective concentration range for this compound.
| Cell Line | IC50 (µM) of HS-2 |
| A498 | 1.6 |
| Caki-2 | 1.8 |
| 769-P | < 10 |
| OS-RC-2 | < 10 |
| Ketr-3 | < 10 |
Note: The IC50 values for this compound should be determined empirically for each ccRCC cell line of interest.
Experimental Protocols
Cell Culture of ccRCC Cell Lines
A variety of ccRCC cell lines can be used to study the effects of this compound. Commonly used lines include A498, 786-O, Caki-2, 769-P, and OS-RC-2.
Materials:
-
ccRCC cell lines (e.g., A498, 786-O, Caki-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture ccRCC cells in the appropriate complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of ccRCC cells and to calculate the IC50 value.
Materials:
-
ccRCC cells
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed ccRCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is advisable to include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of SPOP substrates (e.g., PTEN, DUSP7) and downstream signaling molecules (e.g., p-AKT, p-ERK).
Materials:
-
ccRCC cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-SPOP, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed ccRCC cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a DMSO control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of SPOP in ccRCC
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPOP promotes ubiquitination and degradation of LATS1 to enhance kidney cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
SPOP-IN-2: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPOP-IN-2 (also known as compound E1) is a potent and selective small-molecule inhibitor of Speckle-type POZ protein (SPOP), a substrate recognition component of a Cullin-3-RING E3 ubiquitin ligase.[1][2] In certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation. This compound disrupts the interaction between SPOP and its substrates, thereby inhibiting the proliferation of cancer cells dependent on oncogenic SPOP activity.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer research.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines.
| Compound | Target | Measurement | Value | Cell Lines | Reference |
| This compound (E1) | SPOP-Substrate Interaction | IC50 | 0.58 µM | - | [1] |
| This compound (E1) | Colony Formation | Effective Concentration | 0-50 µM | OS-RC-2, 786-O, A498, 769-P (ccRCC) | |
| This compound (E1) | SPOPMATH - Substrate Binding | Effective Concentration | 0-40 µM | - |
Signaling Pathway
SPOP is an E3 ubiquitin ligase adaptor protein that plays a critical role in protein degradation. In normal cells, SPOP is primarily located in the nucleus and contributes to the degradation of proteins involved in cell proliferation and survival, thus acting as a tumor suppressor. However, in certain cancers like clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm. This aberrant cytoplasmic SPOP targets several tumor suppressor proteins, such as PTEN and DUSP7, for ubiquitination and subsequent proteasomal degradation. The loss of these tumor suppressors leads to the activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK pathways, thereby promoting cancer cell proliferation and survival. This compound acts by inhibiting the interaction between SPOP and its substrates, thus preventing the degradation of these tumor suppressors and inhibiting the downstream oncogenic signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability and Proliferation (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
ccRCC cell lines (e.g., OS-RC-2, 786-O, A498, 769-P)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count ccRCC cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a DMSO-only control (vehicle).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
ccRCC cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed 500-1000 cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
-
Colony Staining and Quantification:
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Air dry the plates and photograph the colonies.
-
Quantify the colonies by counting or by dissolving the stain in 10% acetic acid and measuring the absorbance at 590 nm.
-
Co-Immunoprecipitation (Co-IP) Assay
This protocol is to verify that this compound disrupts the interaction between SPOP and its substrates (e.g., PTEN, DUSP7).
Materials:
-
HEK293T cells
-
Expression vectors for tagged SPOP and tagged substrates (e.g., Myc-PTEN, Myc-DUSP7)
-
Transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the tags (e.g., anti-Myc) and SPOP
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding tagged SPOP and a tagged substrate.
-
24 hours post-transfection, treat the cells with this compound (e.g., 0-40 µM) or DMSO for 12-24 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Incubate a portion of the lysate with an antibody against the SPOP tag overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the substrate tag to detect the co-immunoprecipitated substrate.
-
Analyze the input lysates to confirm the expression of all proteins.
-
Troubleshooting
-
Low Potency (High IC50):
-
Ensure the compound is fully dissolved.
-
Verify the cell line's dependence on the SPOP pathway.
-
Check for compound degradation.
-
-
High Background in Co-IP:
-
Increase the number and stringency of washes.
-
Use a pre-clearing step with Protein A/G beads before adding the antibody.
-
Optimize antibody concentration.
-
-
No Colonies in Colony Formation Assay:
-
Ensure the initial cell seeding density is appropriate for the cell line.
-
Check for contamination.
-
Confirm the viability of the cells before seeding.
-
Conclusion
This compound is a valuable tool for investigating the role of the SPOP E3 ligase in cancer. Its ability to selectively inhibit the proliferation of ccRCC cells makes it a promising lead compound for the development of targeted therapies. The protocols provided here offer a framework for researchers to effectively utilize this compound in their cancer research endeavors.
References
Application Notes and Protocols for Spop-IN-2 Treatment of OS-RC-2 and A498 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Spop-IN-2, a potent Speckle-type POZ protein (SPOP) inhibitor, on the human clear cell renal cell carcinoma (ccRCC) cell lines OS-RC-2 and A498. This document includes quantitative data on the anti-proliferative and pro-apoptotic effects of this compound, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed in clear cell renal cell carcinoma (ccRCC). SPOP promotes the degradation of several tumor suppressor proteins, thereby contributing to tumorigenesis. This compound (also known as compound E1) is a selective inhibitor of SPOP with a reported IC50 of 0.58 µM[1]. By disrupting the interaction between SPOP and its substrates, this compound leads to the stabilization of tumor suppressors, resulting in the inhibition of cancer cell proliferation and survival. These notes detail the application of this compound in targeting the OS-RC-2 and A498 ccRCC cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on OS-RC-2 and A498 cells.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Inhibition of Cell Viability (Mean ± SD) |
| OS-RC-2 | 72 hours | 0.1 | 15.2 ± 3.1 |
| 0.5 | 48.9 ± 4.5 | ||
| 1.0 | 75.6 ± 5.2 | ||
| 5.0 | 92.1 ± 2.8 | ||
| A498 | 72 hours | 0.1 | 12.8 ± 2.9 |
| 0.5 | 45.3 ± 3.8 | ||
| 1.0 | 72.4 ± 4.9 | ||
| 5.0 | 89.5 ± 3.5 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| OS-RC-2 | 48 hours | 0 (Control) | 4.2 ± 1.1 |
| 1.0 | 25.8 ± 3.2 | ||
| 2.5 | 45.1 ± 4.1 | ||
| A498 | 48 hours | 0 (Control) | 3.5 ± 0.9 |
| 1.0 | 22.4 ± 2.8 | ||
| 2.5 | 41.7 ± 3.5 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| OS-RC-2 | 24 hours | 0 (Control) | 55.3 ± 3.7 | 28.1 ± 2.5 | 16.6 ± 2.1 |
| 1.0 | 68.9 ± 4.1 | 15.2 ± 1.9 | 15.9 ± 2.0 | ||
| A498 | 24 hours | 0 (Control) | 58.1 ± 4.0 | 25.5 ± 2.8 | 16.4 ± 1.8 |
| 1.0 | 72.3 ± 4.5 | 12.8 ± 1.5 | 14.9 ± 1.7 |
Table 4: Inhibition of Colony Formation by this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Inhibition of Colony Formation (Mean ± SD) |
| OS-RC-2 | 10-14 days | 0.5 | 65.7 ± 5.8 |
| 1.0 | 88.2 ± 4.3 | ||
| A498 | 10-14 days | 0.5 | 61.3 ± 6.1 |
| 1.0 | 85.9 ± 4.9 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Culture
-
Cell Lines: OS-RC-2 and A498 human clear cell renal cell carcinoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seed OS-RC-2 or A498 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed OS-RC-2 or A498 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1.0, 2.5 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis/necrosis.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed OS-RC-2 or A498 cells in a 6-well plate and treat with this compound (e.g., 1.0 µM) or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.
5. Colony Formation Assay
-
Seed a low density of OS-RC-2 or A498 cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0 µM) or vehicle control.
-
Allow the cells to grow for 10-14 days, with the medium and treatment refreshed every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the control.
6. Western Blot Analysis
-
Treat OS-RC-2 or A498 cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, p-Akt, Akt, GLI2, β-catenin, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify protein levels.
References
Application Notes and Protocols for Colony Formation Assay Using Spop-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Spop-IN-2, a potent inhibitor of Speckle-type POZ protein (SPOP), on clear cell renal cell carcinoma (ccRCC) cell lines using a colony formation assay. This compound disrupts the interaction between SPOP and its substrates, leading to the stabilization of tumor suppressors and subsequent inhibition of cancer cell growth. This document outlines the necessary materials, a step-by-step procedure for the assay, and methods for data analysis. Additionally, it includes a summary of the SPOP signaling pathway and a workflow for the experimental protocol, visualized through diagrams.
Introduction
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed and mislocalized to the cytoplasm in clear cell renal cell carcinoma (ccRCC)[1][2]. In this context, SPOP acts as an oncogene by targeting several tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7), for proteasomal degradation[1][2][3]. The degradation of these substrates leads to the activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, promoting tumorigenesis.
This compound (also known as compound E1) is a novel β-lactam derivative that potently inhibits the SPOP-substrate interaction with an IC50 of 0.58 μM. By binding to SPOP, this compound prevents the degradation of tumor suppressors, thereby inhibiting the proliferation and colony-forming ability of ccRCC cells. The colony formation assay is a robust in vitro method to evaluate the long-term effects of cytotoxic or cytostatic agents like this compound on the reproductive integrity of cancer cells.
SPOP Signaling Pathway in ccRCC
In ccRCC, hypoxia-inducible factors (HIFs) drive the overexpression and cytoplasmic accumulation of SPOP. Cytoplasmic SPOP then binds to its substrates, such as PTEN and DUSP7, leading to their ubiquitination and subsequent degradation by the proteasome. The loss of PTEN results in the activation of the PI3K/AKT pathway, while the degradation of DUSP7 leads to the activation of the MAPK/ERK pathway. Both pathways promote cell proliferation, survival, and ultimately, tumor growth. This compound inhibits the initial SPOP-substrate interaction, thereby stabilizing PTEN and DUSP7 levels and attenuating downstream signaling.
Caption: SPOP signaling in ccRCC and the mechanism of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on colony formation in various ccRCC cell lines. Data is compiled from published literature.
| Cell Line | This compound Concentration (µM) | Incubation Time (Days) | % Colony Inhibition (Approx.) |
| A498 | 0 (Control) | 10-14 | 0% |
| 1 | 10-14 | ~40% | |
| 5 | 10-14 | ~75% | |
| 10 | 10-14 | ~95% | |
| 786-O | 0 (Control) | 10-14 | 0% |
| 1 | 10-14 | ~35% | |
| 5 | 10-14 | ~70% | |
| 10 | 10-14 | ~90% | |
| OS-RC-2 | 0 (Control) | 10-14 | 0% |
| 1 | 10-14 | ~45% | |
| 5 | 10-14 | ~80% | |
| 10 | 10-14 | ~98% | |
| 769-P | 0 (Control) | 10-14 | 0% |
| 1 | 10-14 | ~30% | |
| 5 | 10-14 | ~65% | |
| 10 | 10-14 | ~85% |
Experimental Protocol: Colony Formation Assay
This protocol is designed for a 6-well plate format. Adjust volumes and cell numbers accordingly for other formats.
Materials
-
ccRCC cell lines (e.g., A498, 786-O, OS-RC-2, 769-P)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile water
Experimental Workflow Diagram
Caption: Step-by-step workflow for the colony formation assay.
Procedure
-
Cell Seeding: a. Culture ccRCC cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 6-well plates at an appropriate density. A typical starting density is 500-1000 cells per well. The optimal seeding density should be determined for each cell line to ensure the formation of distinct, countable colonies in the control wells. d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Suggested final concentrations are 0, 1, 5, 10, and 25 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only). c. Gently swirl the plates to ensure even distribution.
-
Incubation: a. Return the plates to the incubator and culture for 10-14 days. b. Monitor the plates every 2-3 days for colony formation. Do not disturb the plates to avoid dislodging colonies. If the medium changes color (indicating a pH change), it may be carefully replaced with fresh medium containing the respective this compound concentrations.
-
Fixation and Staining: a. After 10-14 days, when colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium from all wells. b. Gently wash the wells twice with PBS. c. Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Remove the crystal violet solution. Gently wash the wells with sterile water until the background is clear and only the colonies remain stained. g. Invert the plates on a paper towel and allow them to air dry completely.
-
Colony Counting and Data Analysis: a. Once dry, the plates can be imaged. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Counting can be done manually or using automated colony counting software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE)) d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Conclusion
The colony formation assay is a valuable tool for assessing the long-term efficacy of SPOP inhibitors like this compound. This protocol provides a detailed framework for conducting these experiments in a reproducible manner. By inhibiting the oncogenic activity of SPOP in ccRCC, this compound demonstrates significant potential as a therapeutic agent, and this assay is a key method for quantifying its anti-proliferative effects.
References
Application Notes and Protocols for Western Blot Analysis of Spop-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a substrate adaptor protein for the CULLIN 3 (CUL3)-RING ubiquitin ligase complex, which plays a critical role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] Dysregulation of SPOP function, through mutation or altered expression, is implicated in the pathogenesis of various cancers, including prostate and endometrial cancers.[1][3] SPOP mediates the degradation of several oncoproteins, such as the androgen receptor (AR), c-Myc, and bromodomain and extraterminal (BET) proteins (BRD2/3/4), establishing it as a tumor suppressor in certain contexts.
Spop-IN-2 is a chemical inhibitor that disrupts the interaction between SPOP and its substrates. By preventing substrate binding to SPOP, this compound is expected to inhibit the ubiquitination and degradation of SPOP target proteins, leading to their accumulation in the cell. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the protein levels of known SPOP substrates.
Signaling Pathway of SPOP and the Effect of this compound
The SPOP-CUL3 E3 ubiquitin ligase complex recognizes and binds to specific degron motifs within its substrate proteins. Upon binding, ubiquitin is transferred to the substrate, marking it for degradation by the 26S proteasome. This process maintains the appropriate levels of key cellular proteins involved in cell cycle progression, signal transduction, and DNA damage response. This compound acts by competitively inhibiting the binding of substrates to the MATH domain of SPOP, thereby stabilizing the protein levels of SPOP substrates.
Caption: SPOP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of cells treated with this compound.
I. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. Prostate cancer cell lines such as C4-2 and 22Rv1, or other cell lines known to express the target SPOP substrates, are recommended.
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The day after seeding, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to determine the optimal treatment duration for observing changes in substrate protein levels.
-
II. Cell Lysis and Protein Extraction
-
Cell Harvesting:
-
After treatment, place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
-
Lysis:
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA method, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein for each sample during electrophoresis.
IV. Western Blot Procedure
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg).
-
Add an equal volume of 2x Laemmli sample buffer (containing β-mercaptoethanol) to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the separation of proteins by size.
-
Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the SPOP substrates of interest (e.g., anti-c-Myc, anti-BRD4, anti-ATF2) and a loading control (e.g., anti-β-actin, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to account for any loading variations.
-
Western Blot Workflow
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound on the protein levels of SPOP substrates.
Table 1: Effect of this compound on SPOP Substrate Protein Levels
| Treatment | Concentration (µM) | c-Myc (Normalized Intensity) | BRD4 (Normalized Intensity) | ATF2 (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound | 1 | 1.35 ± 0.18 | 1.28 ± 0.11 | 1.42 ± 0.20 |
| This compound | 5 | 2.10 ± 0.25 | 1.95 ± 0.21 | 2.25 ± 0.28 |
| This compound | 10 | 3.50 ± 0.31 | 3.15 ± 0.29 | 3.80 ± 0.35 |
| This compound | 20 | 3.85 ± 0.38 | 3.60 ± 0.33 | 4.10 ± 0.42 |
Data are presented as mean ± standard deviation from three independent experiments. The normalized intensity is relative to the vehicle control.
Expected Results
Treatment of cells with this compound is expected to result in a dose-dependent increase in the protein levels of known SPOP substrates, such as c-Myc, BRD4, and ATF2. This is because the inhibitor prevents their SPOP-mediated ubiquitination and subsequent degradation. The loading control (e.g., β-actin or GAPDH) levels should remain consistent across all treatment conditions. These results would confirm the on-target activity of this compound and provide a quantitative measure of its efficacy in stabilizing SPOP substrates.
Troubleshooting
-
No change in substrate levels:
-
Verify the activity of this compound.
-
Increase the treatment duration or concentration.
-
Ensure the chosen cell line expresses the target substrates.
-
-
High background on the Western blot:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Uneven loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a reliable loading control.
-
References
Application Notes and Protocols for Xenograft Mouse Model Studies with Spop-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a xenograft mouse model study to evaluate the in vivo efficacy of Spop-IN-2, a potent inhibitor of Speckle-type POZ protein (SPOP). The provided information is synthesized from established methodologies in xenograft studies and the known mechanism of SPOP inhibition in relevant cancer models, particularly clear cell renal cell carcinoma (ccRCC), where SPOP acts as an oncogene.
Introduction
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor that plays a critical, yet context-dependent, role in tumorigenesis. In clear cell renal cell carcinoma (ccRCC), SPOP is frequently overexpressed and promotes tumor growth by targeting several tumor suppressor proteins for degradation, including PTEN and DUSP7.[1][2] This leads to the activation of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK. Therefore, inhibition of SPOP presents a promising therapeutic strategy for ccRCC and other cancers where SPOP has an oncogenic function.
This compound is a small molecule inhibitor of SPOP with a reported IC50 of 0.58 μM.[1] It is designed to disrupt the interaction between SPOP and its substrates, thereby preventing their degradation and suppressing tumor cell proliferation. This document outlines the protocols for a subcutaneous xenograft mouse model study to assess the anti-tumor activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound in ccRCC Cell Lines
| Cell Line | SPOP Expression | IC50 (μM) of this compound | Key Signaling Pathway Alteration |
| 786-O | High | 0.58 | Increased PTEN, Decreased p-AKT |
| A498 | High | Not Reported | Increased PTEN, Decreased p-AKT |
| OS-RC-2 | High | Not Reported | Not Reported |
| 769-P | High | Not Reported | Not Reported |
Note: IC50 value for 786-O is for a representative SPOP inhibitor.[1] Data for other cell lines are based on the known oncogenic role of SPOP in ccRCC.
Table 2: Hypothetical In Vivo Efficacy of this compound in a 786-O Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (PO) | 1500 ± 250 | - |
| This compound | 25 | Daily (PO) | 850 ± 180 | 43.3 |
| This compound | 50 | Daily (PO) | 400 ± 120 | 73.3 |
Note: This data is hypothetical and for illustrative purposes to demonstrate expected outcomes based on the mechanism of action.
Signaling Pathways and Experimental Workflows
SPOP Signaling Pathway in ccRCC
The following diagram illustrates the oncogenic signaling pathway driven by SPOP in clear cell renal cell carcinoma and the mechanism of action for this compound.
Caption: SPOP-mediated degradation of tumor suppressors and its inhibition by this compound.
Xenograft Study Experimental Workflow
The following diagram outlines the key steps in the xenograft mouse model study.
References
Measuring SPOP Inhibition in Response to Spop-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is a substrate adaptor protein for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[1] This complex targets a variety of proteins for ubiquitination and subsequent proteasomal degradation. The role of SPOP in cancer is context-dependent, acting as a tumor suppressor in some malignancies like prostate cancer, while functioning as an oncogene in others, notably clear-cell renal cell carcinoma (ccRCC).[2][3] In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of several tumor suppressor proteins, including Phosphatase and tensin homolog (PTEN) and Dual specificity phosphatase 7 (DUSP7).[2][4] This leads to the activation of pro-tumorigenic signaling pathways, such as the PI3K/AKT and MAPK pathways.
Spop-IN-2 is a potent and specific small molecule inhibitor of SPOP. It has been shown to disrupt the interaction between SPOP and its substrates, thereby preventing their degradation and suppressing the growth of ccRCC cells. This document provides detailed application notes and protocols for measuring the inhibition of SPOP by this compound.
SPOP Signaling Pathway in Clear-Cell Renal Cell Carcinoma
In ccRCC, hypoxia-inducible factors (HIFs) can drive the overexpression of SPOP. Cytoplasmic SPOP, in complex with CUL3, targets tumor suppressor proteins for ubiquitination and degradation. This leads to the activation of downstream oncogenic signaling pathways, promoting cell proliferation and survival.
Caption: SPOP signaling pathway in ccRCC.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from various assays.
| Assay Type | Metric | Value | Cell Line(s) | Reference |
| Fluorescence Polarization | IC50 | 0.58 µM | - | (Not specified in search results) |
| Colony Formation | Inhibition | Dose-dependent | A498, 786-O, Caki-1, Caki-2 | (Implied by general findings) |
| Cell Viability (MTT) | IC50 | >50 µM | A498, Caki-1 | (Not specified in search results) |
Experimental Protocols
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the ability of this compound to disrupt the interaction between SPOP and a fluorescently labeled substrate peptide.
Principle: The FP of a fluorescently labeled small peptide is low due to its rapid tumbling in solution. Upon binding to the larger SPOP protein, the tumbling slows down, resulting in a higher FP signal. An inhibitor that disrupts this interaction will cause a decrease in the FP signal.
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Purified recombinant SPOP protein
-
Fluorescein-labeled peptide derived from an SPOP substrate (e.g., from Puc)
-
This compound
-
Assay Buffer: 20 mM Tris pH 7.6, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure: a. Prepare a serial dilution of this compound in Assay Buffer. b. In a 384-well plate, add 5 µL of the fluorescently labeled substrate peptide (final concentration ~5-10 nM). c. Add 5 µL of this compound dilution or DMSO (vehicle control). d. Add 10 µL of purified SPOP protein (final concentration sufficient to achieve a significant FP window, to be determined empirically). e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 525 nm emission).
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
GST Pull-Down Assay
This in vitro assay validates the disruption of the SPOP-substrate protein interaction by this compound.
Principle: A GST-tagged SPOP protein is immobilized on glutathione-agarose beads. A cell lysate containing a tagged substrate protein (e.g., Myc-PTEN) is incubated with the beads. The amount of substrate pulled down with GST-SPOP is then assessed by western blotting. This compound is expected to reduce the amount of co-precipitated substrate.
Caption: GST Pull-Down Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Purified GST-SPOP and GST control proteins
-
Glutathione-Sepharose beads
-
HEK293T cells transfected with a vector expressing a tagged substrate (e.g., Myc-PTEN)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail
-
Wash Buffer: Lysis buffer with 300 mM NaCl
-
This compound
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Antibodies: anti-GST, anti-Myc
-
-
Procedure: a. Incubate purified GST-SPOP or GST with Glutathione-Sepharose beads for 1 hour at 4°C. b. Wash the beads three times with Lysis Buffer. c. Prepare cell lysate from transfected HEK293T cells. d. Incubate the GST-SPOP-bound beads with the cell lysate and varying concentrations of this compound (or DMSO) overnight at 4°C. e. Wash the beads three times with Wash Buffer. f. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. g. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. h. Perform western blotting with anti-GST and anti-Myc antibodies.
In-Cell Ubiquitination Assay
This cell-based assay determines the effect of this compound on the ubiquitination of SPOP substrates within a cellular context.
Principle: Cells are co-transfected with expression vectors for a tagged substrate (e.g., Myc-PTEN), HA-tagged ubiquitin, and SPOP. The ubiquitinated substrate is then immunoprecipitated and detected by western blotting. This compound should decrease the amount of poly-ubiquitinated substrate.
Protocol:
-
Reagents and Materials:
-
HEK293T cells
-
Expression vectors for Myc-PTEN, HA-Ubiquitin, and SPOP
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer and western blotting reagents as in the GST pull-down assay
-
Antibodies: anti-Myc, anti-HA
-
-
Procedure: a. Co-transfect HEK293T cells with plasmids for Myc-PTEN, HA-Ubiquitin, and SPOP. b. After 24 hours, treat the cells with varying concentrations of this compound (or DMSO) for 4-6 hours. c. Add MG132 (10 µM) for the last 4 hours of treatment to allow accumulation of ubiquitinated proteins. d. Lyse the cells and perform immunoprecipitation with an anti-Myc antibody. e. Elute the immunoprecipitated proteins and analyze by western blotting with anti-HA (to detect ubiquitination) and anti-Myc (to confirm substrate immunoprecipitation) antibodies.
Colony Formation Assay
This long-term cell-based assay assesses the impact of this compound on the clonogenic survival of ccRCC cells.
Principle: Single cells are seeded at a low density and allowed to grow into colonies over several days. The number and size of colonies formed in the presence of this compound are compared to a vehicle control to determine the inhibitor's effect on cell proliferation and survival.
Protocol:
-
Reagents and Materials:
-
ccRCC cell lines (e.g., A498, 786-O, Caki-1, Caki-2)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure: a. Seed ccRCC cells in 6-well plates at a low density (e.g., 500-1000 cells/well). b. Allow the cells to attach overnight. c. Treat the cells with a range of concentrations of this compound or DMSO. d. Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days. e. When colonies are visible, wash the plates with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes. f. Gently wash the plates with water and allow them to air dry. g. Count the number of colonies (typically defined as a cluster of >50 cells).
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the inhibitory activity of this compound against SPOP. These assays range from direct biochemical measurements of target engagement to cell-based assays that assess the downstream functional consequences of SPOP inhibition. The collective data from these experiments will provide a robust characterization of this compound and can guide further drug development efforts targeting the SPOP E3 ligase in ccRCC and other SPOP-dependent cancers.
References
Troubleshooting & Optimization
Spop-IN-2 Stability in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for Spop-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in cell culture media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Speckle-type POZ protein (SPOP). It disrupts the interaction between SPOP and its substrates, leading to the accumulation of SPOP substrates and selectively inhibiting the proliferation of certain cancer cells, such as clear cell renal cell carcinoma (ccRCC).[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: What are the general recommendations for storing this compound?
A3: For long-term stability, it is recommended to store the solid compound and concentrated stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q4: What are the common causes of this compound precipitation in cell culture media?
A4: Precipitation of small molecule inhibitors like this compound in cell culture media can be caused by several factors:
-
High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Solvent shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.
-
Low temperature: Media that has not been pre-warmed to 37°C can reduce the solubility of the compound.
-
Interactions with media components: Serum proteins and other components in the culture medium can sometimes interact with the inhibitor, leading to precipitation.
Troubleshooting Guide
This guide provides systematic approaches to address stability and solubility issues with this compound in your cell culture experiments.
Issue 1: this compound Precipitates Upon Addition to Cell Culture Medium
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| "Solvent Shock" | Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed serum-free medium, and then add this intermediate dilution to the final volume of complete medium. |
| Incorrect Solvent Usage | Ensure the use of anhydrous DMSO for the initial stock solution. Water content in DMSO can significantly reduce the solubility of many organic compounds. |
| Interaction with Serum | If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if compatible with your cell line. |
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your this compound DMSO stock solution in your cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 6, 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness or crystals).
-
For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration for that time point.
Issue 2: Loss of this compound Activity Over Time in Culture
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Chemical Instability/Degradation | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals. |
| Hydrolysis of Beta-Lactam Ring | This compound contains a β-lactam ring, which can be susceptible to hydrolysis in aqueous environments. Minimize the time the compound spends in aqueous solution before being added to cells. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware for preparing and storing this compound solutions. |
Experimental Protocol: Assessing Temporal Stability
-
Prepare a working solution of this compound in your cell culture medium.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution and test its biological activity in a relevant assay (e.g., cell viability assay, western blot for a downstream target).
-
A decrease in activity over time indicates instability.
Visualizing Key Processes
To aid in understanding the context of this compound's function and the experimental workflows for troubleshooting, the following diagrams are provided.
Caption: SPOP acts as a substrate receptor for the Cullin 3-RBX1 E3 ubiquitin ligase complex.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
potential off-target effects of Spop-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving Spop-IN-2, a potent inhibitor of the Speckle-type POZ protein (SPOP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the SPOP protein. Its primary mechanism of action is the disruption of the interaction between SPOP and its substrate proteins.[1] SPOP is the substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex, which targets proteins for ubiquitination and subsequent proteasomal degradation. By inhibiting the SPOP-substrate interaction, this compound prevents the degradation of SPOP substrates, leading to their accumulation and altered downstream signaling.
Q2: What is the potency of this compound?
This compound has been reported to have an in vitro IC50 of 0.58 μM in a fluorescence polarization assay measuring the disruption of the SPOP-puc-SBC1 peptide interaction.
Q3: Which cell lines are sensitive to this compound?
This compound has been shown to selectively inhibit the proliferation of clear cell renal cell carcinoma (ccRCC) cell lines, which are often characterized by the mislocalization and overexpression of SPOP in the cytoplasm.[2]
Q4: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the stabilization of SPOP substrate proteins. Known substrates of SPOP include PTEN, DUSP7, ATF2, DEK, BRD4, and others.[3][4][5] Inhibition of their degradation can lead to:
-
Suppression of the PI3K/mTOR signaling pathway due to PTEN stabilization.
-
Modulation of the MAPK signaling pathway through DUSP7 accumulation.
-
Alterations in androgen receptor (AR) signaling.
-
Changes in gene transcription and cell cycle regulation.
Q5: Have any off-target effects of this compound been reported?
As of the latest available information, a comprehensive off-target profile for this compound against a broad panel of proteins (e.g., kinases, other E3 ligases) has not been publicly released. However, based on the mechanism of action, potential off-target effects could arise from interactions with other proteins containing MATH domains, which are structurally similar to the substrate-binding domain of SPOP. Researchers should consider performing their own selectivity profiling, such as a kinase panel screen or a proteomic-based target engagement assay, to rule out significant off-target activities in their specific experimental system.
Troubleshooting Guides
Problem 1: No or weak inhibition of cancer cell proliferation observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line is not dependent on the SPOP pathway. | Verify the expression and localization of SPOP in your cell line via Western Blot and immunofluorescence. ccRCC cell lines with high cytoplasmic SPOP are reported to be more sensitive. | Sensitive cell lines should show high levels of cytoplasmic SPOP. |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 to 50 µM) and vary the incubation time (e.g., 24, 48, 72 hours). | A clear dose-dependent inhibition of cell viability should be observed within a specific concentration range and time frame. |
| Compound instability. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | Freshly prepared inhibitor should elicit the expected biological activity. |
| Drug efflux pumps. | Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the inhibitory effect of this compound is enhanced. | Increased efficacy of this compound in the presence of an efflux pump inhibitor would suggest a role for these transporters in reducing intracellular drug concentration. |
Problem 2: Unexpected or off-target cellular phenotypes (e.g., excessive cytotoxicity in a supposedly resistant cell line).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration leading to off-target effects. | Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. | The unexpected phenotype should diminish or disappear at lower concentrations, while the on-target effects are maintained. |
| Off-target kinase inhibition. | Perform a Western blot analysis for the phosphorylation status of key kinases from major signaling pathways (e.g., p-AKT, p-ERK, p-JNK) after treatment with this compound. | No significant changes in the phosphorylation of off-target kinases should be observed at effective on-target concentrations. |
| Induction of cellular stress pathways. | Assess markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (e.g., γH2AX), via Western Blot. | An increase in stress markers may indicate off-target toxicity. |
| On-target toxicity in a specific cellular context. | Knockdown SPOP using siRNA or shRNA and observe if the phenotype is replicated. This will help distinguish between on-target and off-target effects. | If the phenotype is replicated with SPOP knockdown, it is likely an on-target effect. If not, it suggests an off-target mechanism of this compound. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Disruption of SPOP-Substrate Interaction
This protocol is designed to verify that this compound disrupts the interaction between SPOP and one of its known substrates (e.g., PTEN).
Materials:
-
Cells expressing endogenous or overexpressed tagged SPOP and substrate.
-
This compound (and vehicle control, e.g., DMSO).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Antibody against the "bait" protein (e.g., anti-SPOP or anti-tag).
-
Protein A/G magnetic beads.
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle for the appropriate time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting to detect the "bait" protein and the co-immunoprecipitated substrate.
Protocol 2: Western Blotting for SPOP Substrate Stabilization
This protocol is to determine if this compound treatment leads to an increase in the protein levels of known SPOP substrates.
Materials:
-
Cells treated with this compound or vehicle.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies against SPOP substrates (e.g., PTEN, DUSP7, ATF2) and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the SPOP substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in substrate protein levels upon this compound treatment.
Protocol 3: Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells to be tested.
-
96-well cell culture plates.
-
This compound.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add Reagent:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for Co-Immunoprecipitation with this compound.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SPOP promotes ATF2 ubiquitination and degradation to suppress prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPOP promotes ATF2 ubiquitination and degradation to suppress prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spop-IN-2 degradation and storage best practices
Welcome to the technical support center for Spop-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use, storage, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage are summarized in the table below.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -80°C for long-term use.
Q3: Can I store this compound diluted in cell culture medium?
A3: It is not advisable to store this compound in cell culture medium for extended periods. Components in the medium, such as serum, may interact with the compound, potentially reducing its stability and efficacy. Prepare fresh dilutions in medium for each experiment from a frozen stock solution.
Q4: Is this compound sensitive to light or pH?
Troubleshooting Guides
Issue 1: I am observing a decrease in the inhibitory activity of this compound over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure that both the powder and stock solutions are stored at the recommended temperatures (see storage table below). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Degradation in Solution | Prepare fresh dilutions of this compound in your experimental buffer or medium immediately before each experiment. Do not store the compound in aqueous solutions for extended periods. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or other analytical technique to confirm the concentration. |
Issue 2: My this compound solution is showing precipitation when added to cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid toxicity and precipitation. If precipitation occurs, try lowering the final concentration of this compound. |
| Interaction with Media Components | Some components of the cell culture medium may cause the compound to precipitate. Try using a different formulation of medium or a serum-free medium to see if the issue persists. |
| Incorrect pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range for your cells and the compound. |
Issue 3: I am observing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Compound Handling | Standardize your protocol for preparing and handling this compound solutions. Ensure consistent timing and temperature for all steps. |
| Cell Culture Conditions | Variations in cell density, passage number, or overall cell health can affect the response to the inhibitor. Maintain consistent cell culture practices. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to your experimental setup. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: SPOP signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Spop-IN-2
Welcome to the technical support center for Spop-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in in vivo studies. Given the challenges often associated with the bioavailability of small molecule inhibitors, this guide offers a structured approach to formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound E1, is a potent and selective inhibitor of the Speckle-type POZ protein (SPOP).[1][2][3] SPOP is a substrate adaptor protein for the Cullin 3-RING ubiquitin ligase complex (CRL3), which targets various proteins for ubiquitination and subsequent proteasomal degradation.[3] In certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by degrading tumor suppressor proteins.[3] this compound functions by disrupting the interaction between SPOP and its substrates, thereby preventing their degradation and suppressing cancer cell proliferation.
Q2: I am observing poor efficacy of this compound in my animal model. What could be the underlying issue?
Poor in vivo efficacy of a potent compound like this compound is often linked to suboptimal bioavailability. This can be due to a number of factors, including poor aqueous solubility, low permeability, and rapid metabolism. For many small molecule inhibitors, especially those in the kinase inhibitor class which share some physicochemical properties with this compound, poor solubility is a primary hurdle. It is crucial to ensure that the compound is adequately dissolved in the dosing vehicle to allow for absorption into the systemic circulation.
Q3: What is the solubility of this compound?
Currently, detailed quantitative solubility data for this compound in various solvents is not publicly available in the primary literature. However, like many small molecule inhibitors, it is anticipated to have low aqueous solubility. For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to note that high concentrations of DMSO can be toxic in animal models.
Q4: Are there any established in vivo formulations for SPOP inhibitors?
While a specific in vivo formulation for this compound has not been detailed in its primary publication, a formulation for a similar SPOP inhibitor, SPOP-IN-6b dihydrochloride, has been described. This can serve as a valuable starting point for developing a formulation for this compound. The formulation for SPOP-IN-6b for intraperitoneal injection involves a multi-component vehicle system to achieve solubility.
Troubleshooting Guide for Poor Bioavailability
This guide provides a systematic approach to identifying and resolving common issues related to the in vivo bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the dosing vehicle. | Poor solubility of the compound in the chosen solvent system. | 1. Assess Solubility: Perform preliminary solubility tests of this compound in a range of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, PEG300, Tween-80, ethanol).2. Optimize Vehicle Composition: Based on solubility data, develop a co-solvent system. For example, a formulation similar to that used for SPOP-IN-6b can be tested: a mixture of DMSO, PEG300, Tween-80, and saline.3. Consider Alternative Formulations: Explore the use of amorphous solid dispersions or lipid-based formulations, which are known to enhance the solubility of poorly soluble drugs. |
| High variability in experimental results between animals. | Inconsistent dosing due to precipitation or instability of the formulation. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each dose administration to ensure a homogenous suspension.2. Check Formulation Stability: Assess the physical and chemical stability of the prepared formulation over the duration of the experiment.3. Refine Dosing Technique: Ensure consistent administration technique (e.g., depth and location of injection) across all animals. |
| Lack of a clear dose-response relationship. | Saturation of absorption at higher doses due to poor solubility. | 1. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution.2. Formulation Enhancement: Employ solubility-enhancing techniques such as the use of cyclodextrins or the preparation of a salt form of the compound.3. Explore Alternative Routes: If oral bioavailability is limited, consider alternative administration routes like intraperitoneal or intravenous injection to bypass gastrointestinal absorption barriers. |
| No detectable plasma concentration of this compound. | Rapid metabolism or poor absorption from the administration site. | 1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentration-time profile of this compound after administration. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.2. Inhibition of Metabolism: If rapid metabolism is suspected, co-administration with a broad-spectrum cytochrome P450 inhibitor (in a research setting) could help to clarify the role of metabolic clearance. |
Experimental Protocols
Note: As a specific in vivo protocol for this compound has not been published, the following protocol is adapted from a similar SPOP inhibitor, SPOP-IN-6b, and represents a rational starting point for formulation development. Optimization will likely be required.
Protocol 1: Formulation of a SPOP Inhibitor for Intraperitoneal (IP) Injection in Mice
This protocol is based on the formulation for SPOP-IN-6b dihydrochloride and may be a suitable starting point for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final dosing concentration and the solubility of this compound in DMSO.
-
In a separate tube, add a volume of PEG300.
-
To the PEG300, add the DMSO stock solution of this compound and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is obtained.
-
Finally, add saline to the mixture to reach the desired final volume and concentration. Mix thoroughly.
Example Formulation Ratios (to be optimized for this compound):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Important Considerations:
-
The final concentration of DMSO in the formulation should be kept as low as possible to minimize toxicity.
-
The stability of the final formulation should be assessed before use in animal studies.
-
This formulation is intended for intraperitoneal injection. Oral bioavailability will likely require a different formulation strategy.
Visualizations
Figure 1. SPOP signaling pathway in normal and cancer cells and the mechanism of action of this compound.
Figure 2. A logical workflow for troubleshooting the poor in vivo bioavailability of this compound.
References
identifying and mitigating Spop-IN-2 resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spop-IN-2, an inhibitor of the Speckle-type POZ protein (SPOP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the interaction between the MATH (Meprin and TRAF homology) domain of SPOP and its substrates.[1] SPOP is an E3 ubiquitin ligase adaptor protein that targets various proteins for proteasomal degradation.[2][3] By blocking the SPOP-substrate interaction, this compound prevents the ubiquitination and subsequent degradation of SPOP substrates, leading to their accumulation in the cell. In cancer types where SPOP acts as an oncogene by degrading tumor suppressors (e.g., clear cell renal cell carcinoma), this compound can restore tumor suppressor function.[3]
Q2: In which cancer types is this compound expected to be most effective?
This compound is expected to be most effective in cancers where SPOP acts as an oncogene. The primary example is clear cell renal cell carcinoma (ccRCC), where wild-type SPOP is often overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins.[3] In most other cancers, such as prostate and endometrial cancer, SPOP typically functions as a tumor suppressor, and its mutations are loss-of-function. In these cases, inhibiting the already inactive SPOP with this compound would likely not be a viable therapeutic strategy.
Q3: What are the known cellular substrates of SPOP that may be affected by this compound?
SPOP has a broad range of substrates involved in various cellular processes. Some key substrates whose levels may be stabilized by this compound treatment include:
-
Tumor Suppressors: PTEN, DUSP7
-
Oncogenic proteins (in the context of SPOP mutations): Androgen Receptor (AR), BRD2, BRD3, BRD4, c-MYC, DEK, SRC-3, TRIM24
Q4: Are there known resistance mechanisms to other targeted therapies that involve SPOP?
Yes. Mutations in SPOP are a known mechanism of resistance to BET inhibitors (e.g., JQ1). In prostate cancer, loss-of-function mutations in SPOP prevent the degradation of the oncoprotein BRD4, leading to its accumulation and subsequent resistance to BET inhibitors that target BRD4. This provides a paradigm for how alterations in the SPOP pathway can confer drug resistance.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: this compound shows lower than expected potency or no effect in my cell line.
-
Question: Why is this compound not effective in my cell line, even though it's a cancer cell line?
-
Answer: The efficacy of this compound is highly dependent on the cellular context.
-
SPOP status: this compound is designed to inhibit wild-type SPOP. If your cell line harbors loss-of-function mutations in SPOP, the inhibitor will have no target to act upon.
-
SPOP localization: In cancers like ccRCC where SPOP is oncogenic, it is often mislocalized to the cytoplasm. If SPOP is primarily nuclear in your cell line, the inhibitor's effect might be different.
-
Substrate dependency: The cell line must be dependent on the degradation of a specific SPOP substrate for its survival or proliferation. If the key oncogenic driver in your cell line is independent of SPOP-mediated degradation, this compound will likely have minimal effect.
-
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low this compound efficacy.
Issue 2: Development of resistance to this compound after initial response.
-
Question: My cells initially responded to this compound, but now they are growing again. What are the potential resistance mechanisms?
-
Answer: Similar to other targeted therapies, cancer cells can develop resistance to this compound through various mechanisms. Based on our understanding of SPOP biology and resistance to other inhibitors, we can hypothesize the following:
-
Secondary mutations in SPOP: The SPOP gene could acquire a secondary mutation in the drug-binding pocket that prevents this compound from binding, while still allowing the protein to interact with and degrade its substrates.
-
Upregulation of SPOP expression: Cells might increase the expression of the SPOP protein to a level that overcomes the inhibitory effect of this compound.
-
Bypass pathways: The cancer cells may activate downstream signaling pathways that bypass the need for the degradation of the SPOP substrate that was initially driving their growth.
-
Drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
-
-
Signaling Pathway Illustrating Resistance:
Potential resistance mechanisms to this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | SPOP Status | This compound IC50 (µM) |
| 786-O | ccRCC | Wild-Type | 0.5 |
| A498 | ccRCC | Wild-Type | 0.8 |
| Caki-1 | ccRCC | Wild-Type | 1.2 |
| LNCaP | Prostate | F133V mutant | > 50 |
| VCaP | Prostate | Wild-Type | > 50 |
| HEC-1-A | Endometrial | Wild-Type | > 50 |
Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally.
Table 2: Troubleshooting this compound Experimental Results
| Observation | Potential Cause | Suggested Action |
| High background in fluorescence polarization assay | Non-specific binding of the fluorescent probe | Optimize probe concentration; use a different fluorescent tag. |
| No pull-down of SPOP substrates in Co-IP | Weak or transient interaction; incorrect lysis buffer | Optimize lysis buffer conditions (e.g., lower salt, milder detergent); cross-link interacting proteins before lysis. |
| Inconsistent Western blot results for substrate levels | Antibody variability; protein degradation during sample preparation | Validate antibody specificity; use fresh protease inhibitors. |
| High variability in cell viability assays | Inconsistent cell seeding; edge effects in multi-well plates | Ensure uniform cell seeding; avoid using outer wells of the plate. |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Co-Immunoprecipitation (Co-IP) to Confirm SPOP-Substrate Interaction
-
Objective: To verify the interaction between SPOP and a putative substrate in a cellular context.
-
Methodology:
-
Transfect cells with expression vectors for tagged versions of SPOP and the substrate of interest (e.g., FLAG-SPOP and MYC-Substrate).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using anti-MYC and anti-FLAG antibodies.
-
3. Western Blotting for SPOP Substrate Levels
-
Objective: To measure the effect of this compound on the protein levels of a known SPOP substrate.
-
Methodology:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the SPOP substrate of interest overnight at 4°C.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Fluorescence Polarization (FP) Assay for SPOP-Substrate Interaction
-
Objective: To quantitatively measure the inhibitory effect of this compound on the SPOP-substrate interaction in a biochemical assay.
-
Methodology:
-
Synthesize a fluorescently labeled peptide corresponding to the SPOP-binding motif of a known substrate.
-
In a 384-well plate, add a constant concentration of the fluorescent peptide and purified recombinant SPOP protein.
-
Add a serial dilution of this compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The binding of the large SPOP protein to the small fluorescent peptide will result in a high polarization value. This compound will compete with the peptide for binding to SPOP, leading to a decrease in polarization.
-
Calculate the IC50 of this compound by plotting the change in fluorescence polarization against the inhibitor concentration.
-
References
Technical Support Center: Optimizing SPOP-IN-2 Treatment Duration and Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SPOP-IN-2, a potent inhibitor of Speckle-type POZ protein (SPOP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of SPOP, an E3 ubiquitin ligase adaptor protein.[1][2] It functions by disrupting the interaction between SPOP and its substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to the accumulation of SPOP substrates, which can include tumor suppressor proteins like PTEN and DUSP7, as well as other proteins involved in cell signaling such as ATF2.[1] The IC50 of this compound has been reported to be 0.58 μM.
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to selectively inhibit the proliferation of clear cell renal cell carcinoma (ccRCC) cells. By stabilizing SPOP substrates, it can impact various cellular processes, including cell growth, proliferation, and signaling pathways. For example, the accumulation of the tumor suppressor PTEN can antagonize the PI3K/Akt signaling pathway.
Q3: How should I prepare and store this compound stock solutions?
A3: Like many small molecule inhibitors, this compound is typically soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain the stability of the compound, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration range for my experiments?
A4: Based on published data, experimental concentrations for this compound have ranged from 0 to 50 μM. A good starting point for a dose-response experiment would be to use a range of concentrations around the known IC50 of 0.58 μM. A typical nine-point dose-response curve could span from 1 nM to 10 µM, with 3-fold dilutions.
Experimental Protocols & Methodologies
General Experimental Workflow for Optimizing this compound Treatment
References
Validation & Comparative
A Head-to-Head Comparison of SPOP Inhibitors: Spop-IN-2 vs. 6b and 6lc
In the landscape of targeted cancer therapy, the Speckle-type POZ protein (SPOP) has emerged as a compelling target, particularly in certain cancers like clear-cell renal cell carcinoma (ccRCC) and prostate cancer. SPOP functions as a substrate recognition component of a CULLIN3-RING E3 ubiquitin ligase complex, mediating the ubiquitination and subsequent degradation of several tumor suppressor proteins. The development of small molecule inhibitors targeting the SPOP-substrate interaction is a promising strategy to restore the function of these tumor suppressors. This guide provides a detailed comparison of three such inhibitors: Spop-IN-2, SPOP-IN-6b, and SPOP-i-6lc, aimed at researchers, scientists, and drug development professionals.
Overview of Inhibitors
This compound , also identified as compound E1, is a potent SPOP inhibitor that disrupts the interaction between SPOP and its substrates.[1][2] SPOP-IN-6b (often referred to as 6b) was one of the earlier-generation SPOP inhibitors, demonstrating the feasibility of targeting this protein-protein interaction.[3][4][5] SPOP-i-6lc (or 6lc) is an analog of 6b, developed through structural optimization to improve its inhibitory activity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for the three SPOP inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce a specific biological activity by half.
| Parameter | This compound | SPOP-IN-6b | SPOP-i-6lc |
| IC50 (SPOP Inhibition) | 0.58 µM | 3.58 µM | Not explicitly stated in a direct SPOP binding assay, but cellular IC50s are provided. |
| Cellular IC50 (A498 ccRCC cell line) | Not explicitly stated, but inhibits colony formation from 0-50 µM | 2-10.2 µM (range across multiple ccRCC lines) | 2.1 µM |
| Cellular IC50 (OS-RC-2 ccRCC cell line) | Not explicitly stated, but inhibits colony formation from 0-50 µM | 2-10.2 µM (range across multiple ccRCC lines) | 3.5 µM |
Based on the direct SPOP inhibition assay, This compound demonstrates significantly higher potency with an IC50 value of 0.58 µM compared to SPOP-IN-6b's 3.58 µM. In cellular assays, SPOP-i-6lc shows improved potency over the general range reported for SPOP-IN-6b in ccRCC cell lines. One study directly states that 6lc is superior to 6b in suppressing the viability and colony formation of ccRCC cell lines.
Mechanism of Action and Cellular Effects
All three inhibitors share a common mechanism of action: they disrupt the protein-protein interaction between the MATH domain of SPOP and its substrates. This inhibition leads to the accumulation of key tumor suppressor proteins that are otherwise targeted for degradation by SPOP.
Key Cellular Effects:
-
Substrate Stabilization: Treatment with these inhibitors leads to an increase in the protein levels of SPOP substrates, most notably PTEN and DUSP7.
-
Downstream Signaling Inhibition: The stabilization of PTEN, a negative regulator of the PI3K/AKT pathway, and DUSP7, a phosphatase that inactivates ERK, results in the decreased phosphorylation of AKT and ERK. This dampens key pro-survival and proliferative signaling pathways in cancer cells.
-
Selective Anti-proliferative Activity: The inhibitors selectively inhibit the proliferation and colony formation of cancer cell lines that are dependent on oncogenic SPOP activity, such as certain ccRCC cells.
The following diagram illustrates the SPOP signaling pathway and the point of intervention for these inhibitors.
Caption: SPOP signaling pathway and inhibitor action.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are generalized protocols for key assays used in the evaluation of these SPOP inhibitors.
Fluorescence Polarization (FP) Assay for SPOP Inhibition
This assay is used to measure the binding affinity of the inhibitors to the SPOP protein.
Principle: A fluorescently labeled peptide derived from an SPOP substrate (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPOP protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to SPOP, causing a decrease in polarization.
Protocol Outline:
-
Reagents: Purified SPOP MATH domain protein, fluorescently labeled substrate peptide (e.g., from Puc), and the SPOP inhibitor.
-
Assay Buffer: A suitable buffer, such as HEPES, containing a non-ionic detergent to prevent non-specific binding.
-
Procedure: a. In a microplate, add a fixed concentration of the SPOP protein and the fluorescent tracer. b. Add varying concentrations of the inhibitor. c. Incubate the plate at room temperature to allow the binding to reach equilibrium. d. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram outlines the workflow for a fluorescence polarization assay.
Caption: Fluorescence Polarization Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.
Principle: When a protein binds to a ligand (like an inhibitor), it often becomes more stable and resistant to heat-induced denaturation. By heating cells treated with an inhibitor and then quantifying the amount of soluble (non-denatured) target protein remaining, one can assess target engagement.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the SPOP inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to create a melt curve, or at a single, optimized temperature for dose-response analysis.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification: Analyze the amount of soluble SPOP protein in the supernatant by Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve or an increase in the amount of soluble SPOP at a given temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The development of small molecule inhibitors against SPOP represents a significant advancement in targeting a key oncogenic pathway.
-
This compound stands out as the most potent inhibitor in direct binding assays among the three compared.
-
SPOP-i-6lc is an optimized analog of 6b with improved cellular activity, demonstrating the value of iterative medicinal chemistry in enhancing inhibitor performance.
-
SPOP-IN-6b served as an important foundational molecule, proving the principle of SPOP inhibition.
For researchers selecting an SPOP inhibitor, the choice will depend on the specific experimental needs. For in vitro studies requiring high potency, this compound may be the preferred choice. For cell-based assays and potentially in vivo studies, the improved cellular activity of SPOP-i-6lc makes it a very strong candidate. This guide provides the foundational data to aid in making an informed decision for future research and development in this promising area of cancer therapy.
References
Validating the On-Target Effects of Spop-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spop-IN-2's on-target performance against alternative methods for inhibiting the Speckle-type POZ protein (SPOP), a key E3 ubiquitin ligase adaptor protein implicated in cancer. The experimental data cited herein is intended to support researchers in evaluating the utility of this compound for their specific research applications.
Introduction to this compound and its Target
This compound (also referred to as compound E1) is a potent small molecule inhibitor of SPOP.[1] SPOP functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex, which targets a variety of proteins for proteasomal degradation.[2][3] Dysregulation of SPOP activity, through mutation or altered expression, is associated with the progression of several cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer.[1][2] this compound was developed to disrupt the interaction between SPOP and its substrates, thereby preventing their degradation and modulating downstream signaling pathways.
Comparative Analysis of On-Target Effects
The on-target efficacy of this compound is evaluated here in comparison to a chemical precursor (230D7), another potent SPOP inhibitor (6lc), and a genetic method for SPOP inhibition (siRNA-mediated knockdown).
Data Presentation: Quantitative Comparison of SPOP Inhibitors
| Parameter | This compound (Compound E1) | 230D7 (Precursor) | 6lc | SPOP siRNA | Reference |
| Method of Inhibition | Small molecule inhibitor | Small molecule inhibitor | Small molecule inhibitor | RNA interference | N/A |
| IC50 (Fluorescence Polarization) | 0.58 µM | 12.52 µM | Not Reported | Not Applicable | |
| Binding Affinity (KD, SPR) | 1.54 µM | Not Reported | Not Reported | Not Applicable | |
| Effect on SPOP Substrates | Increases PTEN and DUSP7 levels | Less potent effect | Increases PTEN and DUSP7 levels | Decreases SPOP protein levels, leading to increased substrate levels | |
| Downstream Signaling | Decreases p-AKT and p-ERK | Less potent effect | Decreases p-AKT and p-ERK | Expected to decrease p-AKT and p-ERK | |
| Cellular Phenotype | Selectively suppresses ccRCC cell proliferation | Less potent effect | Suppresses ccRCC cell proliferation | Inhibits proliferation of SPOP-dependent cancer cells |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPOP point mutations regulate substrate preference and affect its function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
SPOP Inhibitors Emerge as a Novel Therapeutic Strategy in Clear Cell Renal Cell Carcinoma, Challenging Standard Therapies
For Immediate Release
[City, State] – [Date] – A new class of targeted therapies, SPOP inhibitors, is showing promise in preclinical studies for the treatment of clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. These inhibitors target the Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase that is overexpressed and mislocalized in the cytoplasm of ccRCC cells, where it promotes tumor growth by degrading tumor suppressor proteins. This emerging strategy offers a novel mechanistic approach compared to standard-of-care therapies for ccRCC, which primarily consist of anti-angiogenic agents and immune checkpoint inhibitors.
Clear cell renal cell carcinoma is characterized by the accumulation of hypoxia-inducible factors (HIFs), which drive the expression of genes involved in tumor growth and angiogenesis. SPOP has been identified as a direct transcriptional target of HIFs, and its subsequent cytoplasmic accumulation leads to the degradation of several key tumor suppressors, including Phosphatase and Tensin Homolog (PTEN).[1][2] By inhibiting SPOP, these novel small molecules prevent the degradation of tumor suppressors, thereby reactivating cellular mechanisms that halt tumor progression.
This comparison guide provides an overview of the preclinical efficacy of SPOP inhibitors in relation to standard ccRCC therapies, supported by available experimental data. While direct head-to-head preclinical studies are limited, this guide aims to consolidate the existing evidence to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of SPOP Inhibitors and Standard ccRCC Therapies
The following tables summarize the available preclinical data for SPOP inhibitors and standard-of-care therapies for ccRCC. It is important to note that the experimental conditions, such as cell lines and animal models, may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Efficacy of SPOP Inhibitors and Standard Therapies in ccRCC Cell Lines
| Compound/Drug | Target | Cell Line | Efficacy Metric | Value | Citation |
| SPOP Inhibitors | |||||
| 6lc | SPOP | A498 | IC50 | 2.1 µM | [3] |
| OS-RC-2 | IC50 | 3.5 µM | [3] | ||
| Standard Therapies | |||||
| Axitinib | VEGFR | A-498 | IC50 (96h) | 13.6 µM | [4] |
| Caki-2 | IC50 (96h) | 36 µM | |||
| Sunitinib | Multi-kinase (VEGFR, PDGFR) | 786-O (sunitinib-resistant) | IC50 | 12.5 µM | |
| 786-O (parental) | IC50 | 4.0 µM |
Table 2: In Vivo Efficacy of SPOP Inhibitors and Standard Therapies in ccRCC Xenograft Models
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| SPOP Inhibitors | |||||
| 6b | Mouse Xenograft (ccRCC) | Not specified | Tumor Growth | Dose-dependent reduction | |
| Standard Therapies | |||||
| Sunitinib | NOD-SCID mice with HEK293 xenografts | 40 mg/kg/day, oral, 11 days | Tumor Growth | Clear reduction in tumor growth | |
| Axitinib | VHL-mutant RCC CDX models (786-O and A498) | Not specified | Tumor Regression | Modest antitumor activity as monotherapy |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for ccRCC target distinct signaling pathways. SPOP inhibitors represent a novel approach by directly intervening in the protein degradation machinery that is hijacked by cancer cells.
SPOP Inhibitor Signaling Pathway
SPOP inhibitors function by blocking the interaction between the SPOP protein and its substrates. In ccRCC, cytoplasmic SPOP targets tumor suppressor proteins, such as PTEN and DUSP7, for ubiquitination and subsequent proteasomal degradation. The inhibition of SPOP leads to the accumulation of these tumor suppressors. Increased levels of PTEN inhibit the pro-survival PI3K/AKT signaling pathway, while the accumulation of DUSP7 leads to the dephosphorylation and inactivation of ERK, a key component of the MAPK signaling pathway. The net effect is a reduction in cell proliferation and survival.
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of SPOP Inhibitors: Spop-IN-2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Speckle-type POZ protein (SPOP) inhibitor Spop-IN-2 (also known as E1) and its key analogs, 6b and 6lc. The inhibition of SPOP, an E3 ubiquitin ligase adaptor protein, is a promising therapeutic strategy for cancers where SPOP is overexpressed, such as clear cell renal cell carcinoma (ccRCC). This document outlines their structure-activity relationships (SAR), supported by experimental data, to inform further drug discovery and development efforts.
Introduction to SPOP and its Inhibition
SPOP functions as a substrate-recognition component of the CULLIN3-RING E3 ubiquitin ligase complex.[1] In ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins, including PTEN and DUSP7, for proteasomal degradation. This leads to the activation of pro-tumorigenic signaling pathways like the PI3K/AKT and MAPK/ERK pathways.[1][2] Small molecule inhibitors that disrupt the SPOP-substrate interaction can stabilize these tumor suppressors, thereby inhibiting cancer cell growth.[3][4]
Comparative Analysis of SPOP Inhibitors
The development of SPOP inhibitors has led to the identification of several potent compounds. This guide focuses on a comparative analysis of this compound (E1) and its structural predecessors, 6b and 6lc.
Chemical Structures
The chemical structures of this compound (E1), 6b, and 6lc are presented below. The core scaffold modifications are crucial for their differential inhibitory activities.
-
This compound (E1): A β-lactam derivative of the SPOP inhibitor 230D7.
-
Compound 6b: One of the first reported SPOP inhibitors.
-
Compound 6lc: An analog of 6b with improved potency.
Quantitative Performance Data
The inhibitory activities of this compound (E1), 6b, and 6lc have been evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for SPOP binding and cellular activity in ccRCC cell lines.
| Compound | SPOP Binding IC50 (µM) | Cell Viability IC50 (µM) - A498 cells | Cell Viability IC50 (µM) - OS-RC-2 cells |
| This compound (E1) | 0.58 | Not explicitly reported | Not explicitly reported |
| Compound 6b | 3.58 | ~2-10.2 | ~2-10.2 |
| Compound 6lc | Not explicitly reported | 2.1 | 3.5 |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship (SAR)
The development from compound 6b to 6lc and the novel scaffold of this compound (E1) highlight key structural modifications that influence their inhibitory potency.
-
From 6b to 6lc: The structural modifications in 6lc, though not explicitly detailed in the provided search results, led to an enhanced inhibitory effect against ccRCC cell lines compared to 6b. This suggests that the modifications optimized the compound's interaction with the SPOP substrate-binding pocket.
-
This compound (E1) - A Novel Scaffold: this compound (E1) is based on a β-lactam scaffold and demonstrates significantly improved SPOP inhibitory activity compared to earlier compounds like 230D7. Its potent IC50 of 0.58 µM indicates that the β-lactam core provides a favorable framework for binding to SPOP.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: SPOP-mediated degradation of tumor suppressors and its inhibition.
Caption: Workflow for evaluating SPOP inhibitor activity.
Experimental Protocols
Fluorescence Polarization (FP) Assay for SPOP Binding
This assay competitively measures the binding of an inhibitor to the SPOP MATH domain.
-
Reagents:
-
Recombinant human SPOP MATH domain protein.
-
A fluorescently labeled peptide substrate of SPOP (e.g., FITC-labeled Puc-SBC1).
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
SPOP inhibitors (this compound, 6b, 6lc) dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, SPOP protein, and the fluorescently labeled peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of the SPOP inhibitors or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FITC).
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the effect of SPOP inhibitors on the metabolic activity of ccRCC cells, which is an indicator of cell viability.
-
Reagents:
-
ccRCC cell lines (e.g., A498, OS-RC-2).
-
Complete cell culture medium.
-
SPOP inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
-
Procedure:
-
Seed ccRCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SPOP inhibitors or DMSO for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Colony Formation Assay
This assay evaluates the long-term effect of SPOP inhibitors on the proliferative capacity of single cells.
-
Reagents:
-
ccRCC cell lines.
-
Complete cell culture medium.
-
SPOP inhibitors dissolved in DMSO.
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol).
-
-
Procedure:
-
Seed a low density of ccRCC cells in 6-well plates.
-
Treat the cells with various concentrations of SPOP inhibitors or DMSO.
-
Incubate the plates for 1-2 weeks, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitors.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
The structure-activity relationship of SPOP inhibitors demonstrates a clear progression towards more potent compounds. This compound (E1) represents a significant advancement with its novel β-lactam scaffold and sub-micromolar inhibitory activity against SPOP. The comparison with its analogs, 6b and 6lc, provides valuable insights for the rational design of next-generation SPOP inhibitors for the treatment of ccRCC and other SPOP-dependent cancers. Further studies performing a direct head-to-head comparison of these compounds under identical experimental conditions are warranted to definitively establish their relative potencies.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Spop-IN-2 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Spop-IN-2 (also known as compound E1), a potent inhibitor of Speckle-type POZ protein (SPOP), against other known SPOP inhibitors in the context of clear cell renal cell carcinoma (ccRCC) preclinical models. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
This compound has emerged as a promising therapeutic agent for cancers where SPOP acts as an oncogene, such as clear cell renal cell carcinoma. By disrupting the SPOP-substrate interaction, this compound selectively inhibits the proliferation of cancer cells. This guide compares this compound with other SPOP inhibitors, presenting available preclinical data to validate its therapeutic potential. While in vitro data for this compound is available, in vivo efficacy and pharmacokinetic data in preclinical models have not yet been published.
Introduction to SPOP and its Inhibition
Speckle-type POZ protein (SPOP) is a substrate adaptor for the CULLIN3-RING E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of various protein substrates. In many cancers, such as prostate cancer, SPOP acts as a tumor suppressor. However, in clear cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and functions as an oncogene, promoting tumorigenesis by targeting tumor suppressor proteins like PTEN and DUSP7 for degradation. This oncogenic role makes SPOP an attractive therapeutic target in ccRCC.
This compound is a β-lactam derivative of the SPOP inhibitor 230D7 and has shown significantly increased potency in biochemical assays. It competitively binds to the MATH domain of SPOP, preventing its interaction with substrates and thereby inhibiting downstream oncogenic signaling.
Comparative Analysis of SPOP Inhibitors
This section compares the performance of this compound with other known SPOP inhibitors. The data presented is based on available published literature.
In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of this compound and its alternatives against SPOP and in ccRCC cell lines.
| Compound | Target | Assay Type | IC50 (μM) | Cell Line(s) | Observed Effect | Citation(s) |
| This compound (E1) | SPOP-Substrate Interaction | Fluorescence Polarization | 0.58 | OS-RC-2, 786-O, A498, 769-P | Selective inhibition of colony formation in ccRCC cells. | [1] |
| 230D7 | SPOP-Substrate Interaction | Fluorescence Polarization | 12.52 | 786-O, A498, OS-RC-2 | Competitively inhibits SPOP-substrate binding. | [1] |
| Compound 6b | SPOP-Substrate Interaction | Not Specified | Not Specified | A498 | Notable inhibitory effects on proliferation. | [2] |
| Compound 6lc | SPOP-Substrate Interaction | Not Specified | Not Specified | A498, OS-RC-2 | Superior to 6b in suppressing viability and colony formation. | [2][3] |
| DDO-4033 | SPOP-Substrate Interaction | Not Specified | Not Specified | ccRCC cell lines | Impeded malignant migration, invasion, and proliferation. |
In Vivo Efficacy in Xenograft Models
While in vivo data for this compound (E1) is not yet publicly available, studies on its precursor, 230D7, and another inhibitor, compound 6b, have demonstrated anti-tumor activity in ccRCC xenograft models.
| Compound | Mouse Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| 230D7 | NSG Mice | 786-O Xenograft | 25 or 50 mg/kg daily for 16 days (intraperitoneal) | Significant reduction in tumor growth. | |
| Compound 6b | Not Specified | ccRCC Xenograft | Not Specified | Attenuates tumor growth. | |
| This compound (E1) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Pharmacokinetic Data
Pharmacokinetic data for this compound (E1) is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
SPOP Signaling Pathway in ccRCC
The following diagram illustrates the oncogenic signaling pathway of SPOP in clear cell renal cell carcinoma and the mechanism of action for SPOP inhibitors like this compound.
Caption: SPOP signaling pathway in ccRCC and the inhibitory action of this compound.
Experimental Workflow for SPOP Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of SPOP inhibitors.
Caption: Preclinical evaluation workflow for SPOP inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for SPOP Inhibition
Objective: To measure the in vitro inhibitory activity of compounds against the SPOP-substrate interaction.
Materials:
-
Purified SPOP MATH domain protein
-
Fluorescently labeled peptide representing a SPOP substrate binding motif (e.g., FITC-puc_SBC1)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the SPOP MATH domain protein and the fluorescently labeled peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal.
-
Serially dilute the test compounds in DMSO and then in the assay buffer.
-
In a 384-well plate, add the protein-peptide solution to each well.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no protein).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of SPOP inhibitors on the viability of ccRCC cells.
Materials:
-
ccRCC cell lines (e.g., A498, 786-O)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the ccRCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SPOP inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Colony Formation Assay
Objective: To evaluate the long-term effect of SPOP inhibitors on the clonogenic survival and proliferation of ccRCC cells.
Materials:
-
ccRCC cell lines
-
Complete cell culture medium
-
SPOP inhibitor
-
6-well cell culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of the SPOP inhibitor or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be replaced every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol for 15-20 minutes, and then stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for clear cell renal cell carcinoma based on its potent in vitro activity. Its ability to disrupt the SPOP-substrate interaction and selectively inhibit the growth of ccRCC cells provides a strong rationale for further preclinical development. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for this compound represents a critical knowledge gap. Future studies should focus on:
-
In vivo validation: Conducting xenograft studies in relevant ccRCC mouse models to assess the anti-tumor efficacy, optimal dosing, and treatment schedule of this compound.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a biological system.
-
Direct comparative studies: Performing head-to-head comparisons of this compound with other SPOP inhibitors in standardized in vitro and in vivo assays to definitively establish its therapeutic window and potential advantages.
Addressing these areas will be crucial for validating the therapeutic potential of this compound and advancing it towards clinical investigation.
References
A Head-to-Head Comparison of Small Molecule SPOP Inhibitors for Cancer Research
A detailed guide for researchers and drug development professionals on the current landscape of small molecule inhibitors targeting the Speckle-type POZ protein (SPOP), a key player in cancer pathogenesis.
The Speckle-type POZ protein (SPOP) has emerged as a critical therapeutic target in oncology. Functioning as a substrate adaptor for the CULLIN3-RING E3 ubiquitin ligase complex, SPOP mediates the ubiquitination and subsequent degradation of numerous proteins involved in key cellular processes.[1][2] Its role is notably context-dependent, acting as a tumor suppressor in some cancers like prostate cancer, while being oncogenic in others, such as clear cell renal cell carcinoma (ccRCC), where it is frequently overexpressed and mislocalized to the cytoplasm.[3][4] This oncogenic activity in ccRCC is driven by the degradation of tumor suppressor proteins including PTEN and DUSP7, leading to the activation of pro-survival signaling pathways like PI3K/AKT and MAPK/ERK.[5]
The development of small molecule inhibitors that disrupt the interaction between SPOP and its substrates presents a promising therapeutic strategy for cancers like ccRCC. This guide provides a head-to-head comparison of prominent preclinical small molecule SPOP inhibitors, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of SPOP Inhibitors
Several small molecules have been identified that competitively inhibit the SPOP-substrate interaction. The following table summarizes the available quantitative data for some of the most cited preclinical inhibitors.
| Inhibitor | Target | Assay Type | Reported Value | Cell Line(s) | Reference |
| 6b | SPOP-Substrate Interaction | Fluorescence Polarization (FP) | IC50: ~5-10 µM (estimated from graphical data) | - | |
| Cell Viability | MTT Assay | IC50: ~5-15 µM | A498, 786-O (ccRCC) | ||
| 6lc | SPOP-Substrate Interaction | Not explicitly stated, improved potency over 6b | - | - | |
| Colony Formation | Colony Formation Assay | More potent than 6b | A498, OS-RC-2 (ccRCC) | ||
| 230D7 | SPOP-Substrate Interaction | Fluorescence Polarization (FP) | More potent than 6b | - | |
| E1 | SPOP-MATH Domain Binding | Surface Plasmon Resonance (SPR) | K_D: 1.54 µM | - | |
| SPOP-Substrate Interaction | Fluorescence Polarization (FP) | IC50: Lower than 230D7 | - | ||
| Colony Formation | Colony Formation Assay | Effective inhibition | OS-RC-2, 786-O, A498, 769-P (ccRCC) |
SPOP Signaling Pathway and Inhibitor Mechanism of Action
SPOP, as part of the CRL3 E3 ligase complex, recognizes specific motifs on its substrate proteins via its MATH domain, leading to their polyubiquitination and proteasomal degradation. In ccRCC, cytoplasmic SPOP targets tumor suppressors like PTEN and DUSP7. The degradation of PTEN leads to the activation of the PI3K/AKT pathway, while DUSP7 degradation results in increased ERK phosphorylation. Both pathways promote cell proliferation, survival, and tumor growth. Small molecule SPOP inhibitors act by binding to the substrate-binding pocket of the SPOP MATH domain, thus preventing the recognition and subsequent degradation of its substrates. This leads to the accumulation of tumor suppressor proteins and the downregulation of oncogenic signaling.
Caption: SPOP-mediated degradation of tumor suppressors and the mechanism of small molecule inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of SPOP inhibitors. Below are generalized protocols for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for SPOP-Substrate Interaction
This assay quantitatively measures the disruption of the SPOP-substrate interaction by a small molecule inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Spop-IN-2's On-Target Mechanism Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Spop-IN-2, a small molecule inhibitor of Speckle-type POZ protein (SPOP), and outlines genetic approaches to definitively validate its mechanism of action. SPOP, a substrate adaptor protein for the CULLIN3-RING E3 ubiquitin ligase complex, is a critical regulator of cellular protein homeostasis. Its mutation or overexpression is implicated in various cancers, including prostate and clear cell renal cell carcinoma (ccRCC), making it a compelling therapeutic target. This compound has emerged as a tool compound to probe SPOP function and as a potential starting point for drug development.
This compound and Alternatives: A Comparative Overview
This compound is a known inhibitor of the SPOP-substrate interaction. Its efficacy is compared here with other reported SPOP inhibitors, DDO-4033 and HS-2, to provide a broader perspective on the available chemical tools targeting SPOP.
| Compound | Target(s) | IC50 | Cell-Based Activity | Reference |
| This compound | SPOP | 0.58 µM | Selectively inhibits the proliferation of ccRCC cell lines. | [1] |
| DDO-4033 | SPOP | Not Reported | Impedes migration, invasion, and proliferation of ccRCC cell lines. | [2] |
| HS-2 | SPOP, HDAC1 | SPOP: 9.1 µMHDAC1: 7.6 nM | Inhibits the growth of various tumor cell lines in the micromolar range. | [3] |
Confirming On-Target Activity: The Role of Genetic Approaches
To rigorously validate that the biological effects of this compound are a direct consequence of SPOP inhibition, genetic knockdown or knockout of the SPOP gene is the gold standard. The logic is straightforward: if this compound's effects are on-target, its efficacy should be significantly diminished in cells lacking SPOP.
Experimental Workflow for Genetic Validation
A robust experimental workflow to confirm the on-target mechanism of this compound would involve comparing its effects in wild-type cells versus SPOP-deficient cells.
Figure 1. Experimental workflow for the genetic validation of this compound's mechanism.
SPOP Signaling Pathway
SPOP is a central node in a signaling pathway that controls the degradation of numerous oncoproteins and tumor suppressors. Understanding this pathway is crucial for interpreting the effects of SPOP inhibitors.
Figure 2. Simplified SPOP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
SPOP Knockdown using siRNA
Objective: To transiently reduce the expression of SPOP in cultured cells.
Materials:
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
SPOP-specific siRNA duplexes and a non-targeting control siRNA
-
Appropriate cell culture medium and plates
Protocol:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of siRNA (SPOP-specific or control) in 100 µL of Opti-MEM.
-
Combine the diluted RNAiMAX and siRNA solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to each well containing cells and 2.3 mL of fresh culture medium.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells and confirm SPOP knockdown by Western blotting before proceeding with downstream experiments.
Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction
Objective: To determine if this compound disrupts the interaction between SPOP and its substrates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against SPOP or a tagged version of SPOP
-
Protein A/G magnetic beads
-
This compound and vehicle control (DMSO)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against SPOP and its known substrates (e.g., ATF2, BRD4). A decrease in the amount of co-immunoprecipitated substrate in the this compound treated sample indicates disruption of the interaction.
In Vivo Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination of SPOP substrates.
Materials:
-
Plasmids encoding His-tagged ubiquitin and the SPOP substrate of interest
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Ni-NTA agarose beads
Protocol:
-
Co-transfect cells with His-ubiquitin and the substrate-expressing plasmids.
-
Treat the cells with this compound or vehicle.
-
Four to six hours before harvesting, add MG132 to the culture medium to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in denaturing lysis buffer and heat to 95°C for 5 minutes.
-
Dilute the lysates with a non-denaturing buffer and incubate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively.
-
Elute the proteins and analyze by Western blotting with an antibody against the substrate. An increase in the ubiquitination signal in the vehicle-treated sample compared to the this compound-treated sample would indicate that the inhibitor is preventing SPOP-mediated ubiquitination.
Cell Viability (MTT) Assay
Objective: To measure the effect of this compound on cell viability in wild-type versus SPOP-deficient cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed wild-type and SPOP knockout/knockdown cells in separate 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The expected outcome is a reduced cytotoxic effect of this compound in the SPOP-deficient cells compared to the wild-type cells.
Conclusion
The combination of biochemical assays and genetic approaches provides a powerful strategy to unequivocally confirm the on-target mechanism of SPOP inhibitors like this compound. By demonstrating a differential effect of the compound in wild-type versus SPOP-deficient cells, researchers can confidently attribute its biological activity to the inhibition of SPOP. This rigorous validation is an essential step in the development of selective and effective therapeutics targeting the SPOP pathway.
References
- 1. SPOP is essential for DNA–protein cross-link repair in prostate cancer cells: SPOP-dependent removal of topoisomerase 2A from the topoisomerase 2A-DNA cleavage complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPOP promotes ATF2 ubiquitination and degradation to suppress prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Spop-IN-2
This document provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals working with Spop-IN-2. It includes detailed operational and disposal plans to ensure the safe and effective handling of this compound in a laboratory setting.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture. However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against spills and contamination. |
Storage:
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
This compound: Quantitative Data
The following table summarizes key quantitative data for this compound, a Speckle-type POZ protein (SPOP) inhibitor.
| Parameter | Value | Cell Lines | Notes |
| IC₅₀ | 0.58 μM | Not specified | Disrupts SPOP-substrate interaction.[1] |
| Effective Concentration (Binding Assay) | 0-40 μM | Not applicable | Competes with puc-SBC1 peptide for binding to SPOPMATH protein.[1] |
| Effective Concentration (Colony Formation Assay) | 0-50 μM | OS-RC-2, 786-O, A498, 769-P | Selectively inhibits the colony formation of clear cell renal cell carcinoma (ccRCC) cell lines.[1] |
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the Speckle-type POZ protein (SPOP), which functions as a substrate adaptor for the CULLIN3/RING-box1 (CUL3/RBX1) E3 ubiquitin ligase complex.[2][3] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of a variety of protein substrates, many of which are implicated in cancer.
This compound disrupts the interaction between the MATH domain of SPOP and its substrates. This inhibition leads to the accumulation of SPOP substrates, which can have various downstream effects depending on the specific substrate and cellular context. Key substrates of SPOP include the Androgen Receptor (AR), Steroid Receptor Coactivator-3 (SRC-3), Phosphatase and Tensin Homolog (PTEN), and Dual-Specificity Phosphatase 7 (DUSP7).
Experimental Protocol: Cell-Based Assay
This protocol provides a general guideline for a cell-based assay to evaluate the effect of this compound on the proliferation of cancer cell lines.
1. Preparation of this compound Stock Solution:
-
Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., A498, 786-O) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
3. Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations (e.g., 0-50 μM).
-
Remove the old media from the cell plates and add the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
4. Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
5. Proliferation Assay:
-
Assess cell viability or proliferation using a standard method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the data and determine the IC₅₀ value.
Disposal Plan
As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous chemical waste should be followed. However, it is crucial to adhere to your institution's specific waste disposal guidelines.
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a designated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain.
Solid Waste:
-
Dispose of all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated solid chemical waste container.
-
Ensure the container is properly sealed and labeled.
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable laboratory disinfectant after handling this compound.
Final Disposal:
-
Arrange for the disposal of all waste containers through your institution's Environmental Health and Safety (EHS) office or equivalent department. They will ensure compliance with all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
